molecular formula C7H12F3NO B12443826 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Cat. No.: B12443826
M. Wt: 183.17 g/mol
InChI Key: NCFDPYIGPNZWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one ( 106728-41-0) is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol . It belongs to a class of organic compounds incorporating a trifluoromethyl group, which is of significant interest in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals . The presence of both an amino and a keto functional group on a carbon chain bearing a trifluoromethyl group makes this molecule a versatile building block or intermediate for the synthesis of more complex molecules . Researchers value such trifluoromethyl-substituted building blocks for their potential to modulate the physicochemical properties, metabolic stability, and bioavailability of lead compounds in drug discovery programs . This compound is intended for research applications only and is not for diagnostic or therapeutic use. All provided product information is for research purposes.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

3-amino-1,1,1-trifluoro-5-methylhexan-2-one

InChI

InChI=1S/C7H12F3NO/c1-4(2)3-5(11)6(12)7(8,9)10/h4-5H,3,11H2,1-2H3

InChI Key

NCFDPYIGPNZWPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C(F)(F)F)N

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Binding Affinity of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the novel compound, 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one. The structural features of this molecule, particularly the trifluoromethyl ketone and the amino group adjacent to a chiral center, suggest its potential as a targeted inhibitor of specific enzyme classes. This document will delve into the rationale behind target selection, outline robust experimental designs for affinity determination, and provide detailed protocols for both biophysical and computational assessment.

Part 1: Foundational Analysis and Target Hypotheses

The chemical architecture of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one provides critical clues to its potential biological targets. The trifluoromethyl ketone (TFMK) moiety is a well-established pharmacophore known to act as a potent inhibitor of various proteases. The high electronegativity of the fluorine atoms renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by active site residues such as serine or cysteine, leading to the formation of a stable hemiacetal or hemithioketal adduct. This interaction can result in slow, tight-binding inhibition.[1][2]

The presence of an isobutyl group suggests that the compound may mimic the side chain of the amino acid leucine, thereby targeting proteases that exhibit a preference for leucine at specific substrate positions. Based on these structural alerts, the primary hypothesized targets for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one fall into the following protease families:

  • Dipeptidyl Peptidase-4 (DPP-4): A serine protease crucial in glucose homeostasis, making it a key target in type 2 diabetes treatment.[3][4] Many DPP-4 inhibitors incorporate a trifluoromethyl group to occupy a hydrophobic pocket in the active site.[5][6][7]

  • Caspases: A family of cysteine proteases that are central to the apoptotic cascade.[8][9] Their inhibitors are of significant interest in the study and treatment of various diseases, including neurodegenerative disorders and cancer.

  • Cathepsins: A group of lysosomal proteases, primarily cysteine proteases, involved in protein turnover and various pathological processes.[10][11][12]

The following sections will provide a detailed roadmap for experimentally validating these hypotheses and quantifying the binding affinity of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one to these potential targets.

Part 2: Biophysical Characterization of Binding Affinity

A multi-pronged biophysical approach is essential for a comprehensive understanding of the binding kinetics and thermodynamics of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides invaluable data on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Experimental Workflow for SPR Analysis:

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis A Immobilize Target Enzyme (e.g., DPP-4, Caspase, Cathepsin) on a sensor chip C Inject Analyte over Sensor Surface A->C B Prepare Serial Dilutions of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one B->C D Monitor Association Phase C->D E Inject Running Buffer D->E F Monitor Dissociation Phase E->F G Generate Sensorgrams F->G H Fit Data to a Binding Model (e.g., 1:1 Langmuir) G->H I Determine k_on, k_off, and K_D H->I ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis A Load Target Enzyme into the Sample Cell C Perform a Series of Small Injections A->C B Load 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one into the Syringe B->C D Measure Heat Change After Each Injection C->D E Integrate the Heat Pulses D->E F Plot Integrated Heat vs. Molar Ratio E->F G Fit to a Binding Isotherm F->G H Determine K_D, ΔH, and n G->H

Caption: Workflow for ITC-based thermodynamic analysis.

Detailed Protocol for ITC Analysis:

  • Sample Preparation: Dialyze the purified target enzyme and dissolve the 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one in the same buffer to minimize buffer mismatch effects.

  • Instrument Setup:

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the compound into the enzyme solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the integrated heat per injection against the molar ratio of the compound to the enzyme.

    • Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) to determine the thermodynamic parameters.

Part 3: Computational Assessment of Binding Mode

Molecular docking and molecular dynamics simulations can provide valuable insights into the putative binding mode of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one at the atomic level.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the potential binding pose.

Logical Flow for Molecular Docking:

Docking_Flow A Prepare Receptor Structure (e.g., PDB of DPP-4) C Define the Binding Site A->C B Prepare Ligand Structure (3-Amino-1,1,1-trifluoro-5-methylhexan-2-one) B->C D Perform Docking Simulation C->D E Analyze and Score Binding Poses D->E F Identify Key Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts) E->F

Caption: Logical flow for molecular docking studies.

Detailed Protocol for Molecular Docking:

  • Receptor Preparation: Obtain the crystal structure of the target enzyme (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D structure of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one and optimize its geometry.

  • Docking Simulation:

    • Define the binding pocket of the enzyme, typically based on the location of a co-crystallized ligand or known active site residues.

    • Use a docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the binding site.

  • Pose Analysis:

    • Analyze the top-scoring docking poses to identify favorable interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the protein. [6][13]

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) Calculations

MM/GBSA is a post-docking analysis method used to estimate the free energy of binding of a ligand to a protein.

Protocol for MM/GBSA Calculation:

  • Molecular Dynamics (MD) Simulation: Perform an MD simulation of the protein-ligand complex obtained from docking to allow for conformational relaxation and to sample different binding conformations.

  • Snapshot Extraction: Extract a series of snapshots from the equilibrated portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms:

    • The potential energy of the complex, the protein, and the ligand in the gas phase (molecular mechanics energy).

    • The solvation free energy, which is composed of a polar component (calculated using the Generalized Born model) and a non-polar component (calculated based on the solvent-accessible surface area).

  • Binding Free Energy Estimation: Calculate the binding free energy (ΔG_bind) by subtracting the free energies of the unbound protein and ligand from the free energy of the complex.

Part 4: Data Synthesis and Interpretation

A holistic understanding of the binding affinity of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one requires the integration of data from all experimental and computational approaches.

Quantitative Data Summary:

ParameterSPRITCMM/GBSA
K_D (nM) DeterminedDetermined-
k_on (M⁻¹s⁻¹) Determined--
k_off (s⁻¹) Determined--
ΔH (kcal/mol) -Determined-
-TΔS (kcal/mol) -Calculated-
ΔG_bind (kcal/mol) CalculatedCalculatedEstimated
Stoichiometry (n) -Determined-

By comparing the results from these orthogonal methods, a high-confidence assessment of the binding affinity and mechanism of action can be achieved. For instance, a low nanomolar K_D value from SPR, corroborated by a favorable binding free energy from ITC and a plausible binding mode from molecular docking, would provide strong evidence for potent and specific binding of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one to the target enzyme.

References

  • Eckhardt, M., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. Biochemistry and Pharmacology. [Link]

  • Wang, T., et al. (2015). Computational analysis of the cathepsin B inhibitors activities through LR-MMPBSA binding affinity calculation based on docked complex. Journal of Molecular Modeling. [Link]

  • Kling, B., et al. (2024). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Li, Y., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules. [Link]

  • Arulmozhiraja, S., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLoS ONE. [Link]

  • Wieczorek, M., et al. (2017). Binding poses of designed inhibitors to cysteine cathepsins (Cts). ResearchGate. [Link]

  • Arulmozhiraja, S., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLoS ONE. [Link]

  • Kling, B., et al. (2024). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Locuson, C. W., et al. (2012). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-masoudi, N. A., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals. [Link]

  • Jida, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

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  • Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. Chemical Communications. [Link]

  • Lu, I-L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. ResearchGate. [Link]

  • Fairweather, E., et al. (2010). The potential for caspases in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • BindingDB. (n.d.). BDBM50008429 (3S)-3-amino-5-methylhexan-2-one. BindingDB. [Link]

  • Schaduang, S., et al. (2022). Characterization of caspase-2 inhibitors based on specific sites of caspase-2-mediated proteolysis. Archiv der Pharmazie. [Link]

  • Pop, C., & Salvesen, G. S. (2009). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol. PubChem. [Link]

  • Fadeyi, O. O., et al. (2018). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. ResearchGate. [Link]

  • Cox, J. M., et al. (2007). (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methyl-2-hexanone. PubChem. [Link]

  • SingleCare. (2025). DPP-4 inhibitors: Uses, common brands, and safety information. SingleCare. [Link]

  • SciTechnol. (2018). Treatment of type 2 diabetes, GLP-1 Agonist and a DPP-4 Inhibitor. SciTechnol. [Link]

  • Parapharm. (n.d.). (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl). Parapharm. [Link]

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Methodological & Application

Application Note and Detailed Protocol for the Purification of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one, a compound of interest in medicinal chemistry and drug development due to its unique structural features, including a trifluoromethyl ketone moiety and a chiral amino group. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino ketone is a key pharmacophore in various enzyme inhibitors.[1][2] Ensuring the high purity of this compound is critical for its use in biological assays and further chemical transformations.

This guide is structured to provide not just a step-by-step protocol, but also the scientific rationale behind the chosen methods, potential challenges, and strategies for validation of the final product's purity.

Introduction: The Challenge of Purifying an Amino Trifluoromethyl Ketone

The purification of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one presents a unique set of challenges stemming from its bifunctional nature. The presence of a basic amino group can lead to strong interactions with the stationary phase in normal-phase chromatography, often resulting in peak tailing and poor separation.[3][4] Conversely, the trifluoromethyl ketone moiety is susceptible to hydrate formation in the presence of water, which can complicate characterization and purification.[2]

This protocol will address these challenges by providing methodologies for:

  • Flash Column Chromatography: Optimized for basic compounds to achieve efficient separation from non-polar and polar impurities.

  • Crystallization: As a potential final polishing step to obtain a highly pure, crystalline solid.

  • Purity Assessment: Detailed analytical techniques to confirm the identity and purity of the final product.

Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one and related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile compounds or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Purification Strategy Overview

The purification strategy is designed as a two-step process, with an optional third step for achieving the highest possible purity.

Purification_Workflow Crude_Product Crude Product (Post-Synthesis) Chromatography Flash Column Chromatography Crude_Product->Chromatography Purity_Check_1 Purity Assessment (TLC, ¹H NMR) Chromatography->Purity_Check_1 Crystallization Crystallization (Optional) Purity_Check_1->Crystallization If further purification is needed Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product If pure Purity_Check_2 Final Purity Assessment Crystallization->Purity_Check_2 Purity_Check_2->Pure_Product

Caption: A general workflow for the purification of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one.

Detailed Purification Protocols

Flash Column Chromatography

Due to the basic nature of the amino group, standard silica gel chromatography can be challenging. To mitigate this, the silica gel should be "deactivated" or a modified mobile phase should be used.

Materials:

MaterialSpecification
Silica Gel230-400 mesh
SolventsHexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
AdditiveTriethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄

Protocol:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the TLC plate and develop it in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.

    • To counteract the basicity of the amine, add a small amount of triethylamine (0.1-1%) or use a mobile phase containing a small percentage of methanol.[5]

    • Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., ninhydrin for the primary amine or potassium permanganate).

    • The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Preparation:

    • Slurry Method (Recommended):

      • In a beaker, mix the required amount of silica gel with the chosen mobile phase (without the additive initially) to form a slurry.

      • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

      • Once packed, flush the column with the mobile phase containing the additive (e.g., 1% Et₃N in Hexanes/EtOAc) until the eluent is basic (test with pH paper). This neutralizes the acidic silanol groups on the silica surface.[3][4]

  • Loading the Sample:

    • Dry Loading (Recommended for less soluble compounds):

      • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

      • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

      • Carefully add the dry-loaded sample to the top of the packed column.

    • Wet Loading:

      • Dissolve the crude product in a minimal amount of the mobile phase.

      • Carefully load the solution onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to separate impurities effectively.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • To remove the last traces of triethylamine, the residue can be co-evaporated with a solvent like DCM or dissolved in a suitable solvent and washed with a saturated aqueous solution of a mild acid (e.g., ammonium chloride), followed by extraction, drying, and solvent removal. Caution: Acidic workup may lead to the formation of the ammonium salt of the product.

Crystallization (Optional)

Crystallization can be an effective final purification step if the product is a solid and a suitable solvent system can be found.

Protocol:

  • Solvent Screening:

    • In small test tubes, dissolve a small amount of the purified product in various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol) at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature and then in a refrigerator or freezer.

    • Observe which solvent or solvent mixture yields good quality crystals. The addition of a less polar solvent (anti-solvent) to a solution of the compound can also induce crystallization. For amino compounds, the addition of a lower alcohol or ketone to an aqueous solution can sometimes facilitate crystallization.[6][7]

  • Recrystallization:

    • Dissolve the compound in the minimum amount of the chosen hot solvent.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to induce crystallization.

    • Once crystals have formed, cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity Assessment

A combination of analytical techniques should be used to confirm the identity and purity of the final product.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR The spectrum should show characteristic signals for the isobutyl group (doublet and multiplet), the methine proton adjacent to the amine, and the methine proton adjacent to the ketone. The integration of these signals should correspond to the number of protons.[8]
¹³C NMR The spectrum should display the correct number of carbon signals, including a characteristic quartet for the CF₃ group (due to C-F coupling) and a signal for the carbonyl carbon.[8]
¹⁹F NMR A single signal (likely a singlet or a narrowly split multiplet) corresponding to the CF₃ group is expected.[8]
FTIR The spectrum should exhibit characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ketone (typically 1720-1740 cm⁻¹ for α-trifluoromethyl ketones), and C-F stretches (around 1100-1300 cm⁻¹).[9][10][11]
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₇H₁₂F₃NO, MW: 183.17 g/mol ).[12] Fragmentation patterns may include the loss of the isobutyl group or the trifluoromethyl group.[13][14][15]
Chromatographic Analysis
  • TLC: A single spot should be observed in multiple solvent systems.

  • HPLC: High-performance liquid chromatography can provide a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point. The purity is determined by the area percentage of the main peak.

Troubleshooting

ProblemPossible CauseSolution
Peak tailing in column chromatography Strong interaction of the basic amine with acidic silanol groups on the silica.Add a small amount of triethylamine or ammonium hydroxide to the mobile phase. Alternatively, use deactivated silica gel or an amino-functionalized silica gel column.[3][4][5]
Product is an oil and will not crystallize The compound may have a low melting point or be a racemic mixture that forms a eutectic.If high purity is already achieved by chromatography, crystallization may not be necessary. If further purification is required, consider preparative HPLC or forming a salt (e.g., hydrochloride or tartrate) which may be more crystalline.
Multiple spots on TLC after chromatography Incomplete separation.Re-purify by column chromatography using a shallower solvent gradient or a different solvent system.
Broad signals in NMR spectrum Presence of paramagnetic impurities or aggregation. The amine proton may also be broad.Filter the NMR sample through a small plug of silica or celite. For the amine proton, a D₂O exchange experiment can confirm its presence.

Logical Relationships in Purification

Logical_Relationships cluster_Problem Purification Challenges cluster_Solution Methodological Solutions cluster_Outcome Desired Outcomes Basicity Amine Basicity Additive Use of Basic Additive (e.g., Et₃N) Basicity->Additive Deactivated_Silica Deactivated or Amino Silica Basicity->Deactivated_Silica Hydrate Ketone Hydrate Formation Anhydrous Anhydrous Solvents Hydrate->Anhydrous Good_Separation Good Separation Additive->Good_Separation Deactivated_Silica->Good_Separation High_Purity High Purity Anhydrous->High_Purity Good_Separation->High_Purity

Caption: Logical relationships between challenges, solutions, and outcomes in the purification process.

References

  • Method for crystallization of amino acids. (n.d.). Google Patents.
  • Crystallization of amino acid. (n.d.). Google Patents.
  • Sudarikov, D. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7048. MDPI. [Link]

  • Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. (2003). Journal of Agricultural and Food Chemistry, 51(22), 6524-6530. [Link]

  • Table 1. FT-IR data for α-amino acids and their complexes (cm −1 ). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • How is amino acid separated by TLC? (2018). Quora. [Link]

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? (2018). ResearchGate. [Link]

  • Amino HPLC Semi-Prep. (2025). Sorbent Technologies, Inc. [Link]

  • Trifluoromethyl ketones: properties, preparation, and application. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. (n.d.). ACS Publications. [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • MALDI TOF/TOF Tandem Mass Spectrometry as a New Tool for Amino Acid Analysis. (2006). CORE. [Link]

  • Identification of methylhexaneamine by GC high-resolution TOFMS and soft ionization. (2013). Forensic Science International, 231(1-3), 113-119. [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (2016). ResearchGate. [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 494-502. [Link]

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Application Note: Analytical Profiling of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one (CAS: 106728-41-0), a critical leucine isostere and protease inhibitor intermediate.[1] The trifluoromethyl ketone (TFMK) moiety introduces unique analytical challenges, primarily the hydration equilibrium (gem-diol formation) and optical isomerism at the


-carbon.

This protocol synthesizes methods for:

  • Chiral Resolution: Separating enantiomers using polysaccharide-based stationary phases.

  • Purity Profiling: Managing the ketone-hydrate equilibrium in Reverse Phase LC (RPLC).

  • Structural Confirmation: Utilizing

    
    F-NMR and GC-MS derivatization strategies.
    

Part 1: Physicochemical Characterization & Handling[1]

The Hydration Challenge

Unlike standard ketones, the strong electron-withdrawing effect of the trifluoromethyl group (


) makes the carbonyl carbon highly electrophilic. In the presence of water or atmospheric moisture, the ketone exists in equilibrium with its gem-diol (hydrate)  form.[2]

Impact on Analysis:

  • HPLC: Can result in peak splitting or broadening if the interconversion rate is comparable to the chromatographic timescale.

  • Storage: The free base is unstable; the compound is typically supplied and stored as the hydrochloride salt to prevent self-condensation (dimerization to dihydropyrazines).

Equilibrium Diagram (DOT Visualization)

The following diagram illustrates the structural dynamics that must be controlled during analysis.

HydrationDynamics cluster_0 Analytical Consequence Ketone Ketone Form (Active Electrophile) Organic Solvents GemDiol Gem-Diol (Hydrate) (Stable in Water) Aqueous Buffers Ketone->GemDiol + H2O (Fast Eq.) SplitPeak Peak Splitting (If Eq. time ≈ Retention time) Ketone->SplitPeak GemDiol->SplitPeak Salt HCl Salt (Solid State Storage) Salt->Ketone Dissolution (Non-aq)

Figure 1: Dynamic equilibrium of trifluoromethyl ketones. Control of water content and pH is critical to prevent chromatographic artifacts.

Part 2: High-Performance Liquid Chromatography (HPLC)

Method A: Achiral Purity (LC-MS Compatible)

Objective: Quantify chemical purity and impurities.[1] Strategy: Use an acidic mobile phase to stabilize the protonated amine and shift the equilibrium towards a consistent hydration state (or rapid interconversion).

ParameterSpecification
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Promotes hydration, stabilizes amine)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-1 min)

95% B (10 min)

95% B (12 min)
Flow Rate 1.0 mL/min
Temp 40°C (Elevated temperature increases eq.[1] rate, sharpening peaks)
Detection MS (ESI+) : SIM mode at m/z 184.1 [M+H]

(Ketone) and 202.1 [M+H]

(Hydrate).UV : 210 nm (Non-specific, low sensitivity).

Protocol Note: Dissolve the sample in Mobile Phase A immediately prior to injection. Dissolving in pure acetonitrile may lead to a "ketone" peak that slowly converts to a "hydrate" peak on-column, causing tailing.[1]

Method B: Chiral Resolution (Enantiomeric Excess)

Objective: Determine the ratio of (


)- and (

)-enantiomers. Strategy: Polysaccharide-based Chiral Stationary Phases (CSPs) are superior for

-amino acid analogs.[1]
ParameterSpecification
Column Chiralpak IA or Lux Cellulose-2 (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mode Normal Phase (Preferred for selectivity)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Temp 25°C
Detection UV at 215 nm or ELSD (Evaporative Light Scattering)

Critical Insight: The addition of Diethylamine (DEA) or Ethanolamine is mandatory to suppress the ionization of the primary amine, ensuring sharp peaks. Without base, the amine interacts strongly with the silica support, leading to irreversible retention.

Part 3: Gas Chromatography (GC-MS)[1]

Objective: Volatile impurity profiling. Challenge: The free amine and thermal instability of the


-amino ketone preclude direct injection.
Solution:  Double derivatization (Silylation).
Protocol: MSTFA Derivatization
  • Weigh: 5 mg of sample (HCl salt) into a GC vial.

  • Neutralize: Add 0.5 mL Pyridine (scavenges HCl).

  • Derivatize: Add 0.2 mL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate: Heat at 60°C for 30 minutes.

  • Inject: 1 µL splitless.

Target Derivative: The Trimethylsilyl (TMS) group protects both the amine and the enol form of the ketone, rendering the molecule volatile and stable.

Part 4: NMR Spectroscopy ( F)

Objective: Quantify the Ketone/Hydrate ratio in solution. Method:

  • Solvent A (Ketone favor): Dissolve 10 mg in 0.6 mL

    
    .
    
    • Expected Signal: Single peak around -76 to -80 ppm (characteristic of

      
      -amino TFMK).[1]
      
  • Solvent B (Hydrate favor): Dissolve 10 mg in 0.6 mL

    
    .
    
    • Expected Signal: Shifted upfield by ~3-5 ppm relative to the ketone, corresponding to the gem-diol (

      
      ).
      

References

  • Santi, D. V., et al. (1979). Structure-activity relationships of trifluoromethyl ketone inhibitors of peptide hydrolases. Journal of Medicinal Chemistry. Link

  • Phenomenex Application Guide. (2023). Chiral Separation of Amino Acid Derivatives using Polysaccharide-based CSPs.[1][3]Link

  • Agilent Technologies. (2020). Analysis of Amino Acids by HPLC: Derivatization and Separation Strategies.Link

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine.[4] John Wiley & Sons. (Chapter on Hydration of Fluorinated Carbonyls).

Sources

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one (Leu-TFMK) is a critical pharmacophore used in the design of covalent reversible protease inhibitors (e.g., for Cathepsins and SARS-CoV-2 3CLpro). Its analysis is complicated by a dynamic equilibrium between the free ketone and its gem-diol hydrate in aqueous media. This guide provides a validated workflow for the identification and quantification of Leu-TFMK using LC-ESI-MS/MS and GC-MS, specifically addressing the "hydration chameleon" effect that often leads to quantitation errors.

Introduction: The Warhead Challenge

Leu-TFMK (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


, MW 183.17) is a transition-state analog of the amino acid Leucine. The electron-withdrawing trifluoromethyl group (

) activates the adjacent carbonyl, making it highly electrophilic. This allows it to form a covalent hemiketal adduct with the active-site serine or cysteine of target proteases.

The Analytical Problem: In the gas phase (EI-GC-MS), the molecule prefers the ketone form. However, in LC-MS mobile phases (water/methanol/acetonitrile), the electron-deficient carbonyl avidly scavenges water, establishing an equilibrium with the gem-diol hydrate (


).


Failure to account for the hydrate species results in significant sensitivity loss and non-linear calibration curves.

Sample Preparation & Handling

Protocol A: Stock Solution Preparation (Critical)
  • Solvent Choice: Do NOT use primary alcohols (Methanol/Ethanol) for stock storage. TFMKs form stable hemiacetals with alcohols (

    
     Da for MeOH), complicating the spectrum.
    
  • Recommended Solvent: Anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

  • Storage:

    
     under Argon. The free amine is unstable; store as the Hydrochloride (HCl) salt if possible.
    
Protocol B: LC-MS Diluent

To collapse the equilibrium towards a single species during analysis, the pH of the mobile phase is critical.

  • Acidic Conditions (pH < 3): Stabilizes the protonated amine

    
    .
    
  • Aqueous Content: High water content favors the hydrate (

    
     202). High organic content favors the ketone (
    
    
    
    184).

LC-ESI-MS/MS Method Development

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI), Positive Mode.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3,

    
     mm, 2.5 µm).
    
    • Why: HSS T3 is designed to retain polar amines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)

Mass Transitions (MRM)

The source temperature significantly affects the Ketone/Hydrate ratio. High source temps (


) can dehydrate the gem-diol back to the ketone in the source.
SpeciesPrecursor (

)
Product (

)
Collision Energy (eV)TypeNote
Ketone 184.1 (

)
86.1 15Quantifier Immonium Ion (Leu core)
Ketone184.1166.110QualifierLoss of

Ketone184.1138.120QualifierLoss of

Hydrate 202.1 (

)
184.1 10Monitor Source Dehydration
Hydrate202.186.125QuantifierLoss of

Key Insight: For robust quantitation, sum the transitions of the Ketone (184


 86) and the Hydrate (202 

86) if chromatographic separation is not achieved, OR tune the source to force in-source dehydration (High Temp, High Declustering Potential).

Fragmentation Mechanism (The "Why")

The fragmentation of Leu-TFMK follows a distinct pathway driven by the stability of the immonium ion.

  • Protonation: Occurs at the N-terminus amine.[1]

  • Alpha-Cleavage: The bond between the alpha-carbon and the carbonyl carbon is weak due to the electron-withdrawing

    
    .
    
  • Formation of Immonium Ion: The loss of the trifluoroacetyl group (

    
    ) or trifluoroacetaldehyde neutral generates the stable Leucine immonium ion at 
    
    
    
    86.

Fragmentation M Precursor [M+H]+ m/z 184 Imm Immonium Ion (C5H12N+) m/z 86 M->Imm CID Fragmentation Hydrate Hydrate [M+H2O+H]+ m/z 202 Inter1 Dehydration [M+H]+ Hydrate->Inter1 - H2O (In-Source) Inter1->Imm CID Loss1 Neutral Loss: CF3-CHO (114 Da) or CF3-CO (97 Da)

Figure 1: Fragmentation pathway showing the convergence of Ketone and Hydrate forms to the common Immonium ion (


 86).

GC-MS Protocol (Derivatization Required)

Direct injection of Leu-TFMK into GC is not recommended due to thermal degradation and hydrate interference. Derivatization masks the amine and prevents hydration.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine.

Protocol:

  • Dry 50 µL of sample extract under

    
    .
    
  • Add 50 µL Pyridine and 50 µL BSTFA.

  • Incubate at

    
     for 30 minutes.
    
  • Inject 1 µL into GC-MS (Splitless).

Target Ions (TMS Derivative):

  • MW Shift:

    
     Da (TMS replaces H on amine).
    
  • Look for

    
     (Loss of methyl from TMS) and characteristic 
    
    
    
    73 (
    
    
    ).

Workflow Visualization

Workflow cluster_LC LC-ESI-MS/MS (Quantitative) cluster_GC GC-MS (Qualitative/Structural) Start Sample: Leu-TFMK Choice Select Platform Start->Choice LC1 Dissolve in 50:50 ACN:H2O + 0.1% Formic Acid Choice->LC1 Biological Matrix (Plasma/Cell Lysate) GC1 Dry Down Sample Choice->GC1 Purity Check (Synthesis) LC2 Monitor m/z 184 & 202 LC1->LC2 LC3 Sum Transitions (184->86) + (202->86) LC2->LC3 GC2 Derivatize: BSTFA/Pyridine 60°C, 30 min GC1->GC2 GC3 Analyze TMS Derivative GC2->GC3

Figure 2: Decision matrix for selecting the analytical platform based on sample type.

References

  • Design and Synthesis of TFMK Inhibitors

    • Zhang, J., et al. (2020). "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Bioorganic & Medicinal Chemistry Letters.
  • Hydration Equilibrium of Trifluoromethyl Ketones

    • Linderman, R. J., et al. (1990). "Equilibrium hydration of trifluoromethyl ketones: Effects of structure on hydration constants." Journal of Organic Chemistry.
  • Mass Spectrometry of Alpha-Amino Acids (Immonium Ion Formation)

    • Eckersley, M., et al. (2019). "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry." Scientific Reports.[2]

  • Derivatization for GC-MS

    • Sobolevsky, T. G., et al. (2003). "Mass spectrometric characterization of silylated amino acids." Journal of Analytical Chemistry.

Sources

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one for DPP-4 inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one as a Transition-State Probe in DPP-4 Inhibition Assays

Executive Summary

This technical guide details the protocol for utilizing 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one (Leu-TFMK) in Dipeptidyl Peptidase-4 (DPP-4) inhibition assays.[1] While clinically approved DPP-4 inhibitors (gliptins) typically utilize cyanopyrrolidine or heterocyclic scaffolds to target the S1 and S2 subsites, trifluoromethyl ketones (TFMKs) represent a distinct class of transition-state analogs .

This specific compound, a trifluoromethyl ketone analog of Leucine, serves as a critical mechanistic probe for investigating the S1 subsite specificity of DPP-4. By mimicking the tetrahedral transition state of peptide bond hydrolysis, it allows researchers to quantify the energetic penalty of placing a bulky hydrophobic side chain (isobutyl) into the Proline-preferring S1 pocket of DPP-4.

Scientific Background & Mechanism

The Compound: Leu-TFMK[1]
  • Chemical Name: 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one[1][2][3][4]

  • Structural Role: It is the trifluoromethyl ketone isostere of the amino acid Leucine.

  • Key Feature: The highly electron-withdrawing trifluoromethyl group (

    
    ) adjacent to the carbonyl (
    
    
    
    ) activates the ketone, making it highly susceptible to nucleophilic attack.
Mechanism of Action: Reversible Hemiketal Formation

DPP-4 is a serine protease (Ser630-Asp708-His740 catalytic triad).[1] The inhibition mechanism differs fundamentally from competitive non-covalent inhibitors (e.g., Sitagliptin).

  • Binding: The inhibitor enters the active site. The amino group (

    
    ) anchors the molecule via electrostatic interactions with Glu205/Glu206 (S2 subsite).
    
  • Nucleophilic Attack: The hydroxyl group of the catalytic Ser630 attacks the carbonyl carbon of the inhibitor.

  • Transition State Stabilization: Instead of cleaving, the reaction arrests at a stable thiohemiketal/hemiketal adduct . The

    
     group stabilizes this tetrahedral intermediate, mimicking the transition state of substrate hydrolysis.
    
  • Specificity Probe: Since DPP-4 has a strict requirement for Proline or Alanine at the P1 position, the Leucine side chain of this inhibitor acts as a "molecular ruler," probing the steric tolerance of the S1 hydrophobic pocket.

DPP4_Mechanism cluster_legend Mechanism Legend Enzyme DPP-4 Active Site (Ser630-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Leu-TFMK (R-C(=O)-CF3) Inhibitor->Complex TS_Analog Tetrahedral Hemiketal (Stable Adduct) Complex->TS_Analog Nucleophilic Attack (k_inact) TS_Analog->Complex Slow Dissociation (k_off) L1 TFMKs form reversible covalent bonds mimicking the transition state.

Figure 1: Mechanism of reversible covalent inhibition by Trifluoromethyl Ketones (TFMKs) at the DPP-4 active site.[5][6][7][8][9][10][11][12][13][14][]

Experimental Protocol: Fluorometric Inhibition Assay

This protocol uses a fluorogenic substrate (Gly-Pro-AMC) to measure enzymatic velocity.[1] The release of AMC (7-Amino-4-methylcoumarin) is monitored continuously.[1]

Materials & Reagents
ComponentSpecificationStorage
Test Compound 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one-20°C (Desiccated)
Enzyme Recombinant Human DPP-4 (residues 39-766)-80°C
Substrate H-Gly-Pro-AMC (Km ~ 50 µM)-20°C (Protect from light)
Assay Buffer 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA4°C
Control Inhibitor Sitagliptin (IC50 ~ 18 nM)-20°C
Plate 96-well Black, Flat-bottom (Low binding)RT
Critical Preparation: The Hydrate Equilibrium
  • Expert Insight: In aqueous solution, trifluoromethyl ketones exist in equilibrium between the active ketone and the inactive gem-diol (hydrate) forms.

  • Action: Dissolve the stock compound in 100% DMSO to preserve the ketone form. Do not dilute into aqueous buffer until immediately before the assay.

  • Stock Prep: Prepare a 10 mM stock in DMSO.

Step-by-Step Workflow
  • Enzyme Preparation:

    • Dilute DPP-4 enzyme in Assay Buffer to a concentration of 2 ng/µL (approx. 20 nM final active concentration).[1] Keep on ice.

  • Inhibitor Dilution (Serial):

    • Prepare a 1:3 serial dilution of the Test Compound in DMSO.

    • Note: Range should cover 100 µM down to 1 nM (due to expected lower potency of the Leucine analog compared to Proline analogs).

  • Plate Setup (Pre-Incubation):

    • Test Wells: Add 5 µL of diluted Test Compound + 45 µL of Diluted Enzyme.

    • Positive Control: Add 5 µL of Sitagliptin + 45 µL of Diluted Enzyme.

    • No Inhibitor Control (100% Activity): Add 5 µL DMSO + 45 µL Diluted Enzyme.

    • Blank (Background): Add 5 µL DMSO + 45 µL Assay Buffer (No Enzyme).

  • Incubation (Critical Step):

    • Incubate the plate for 15 minutes at 37°C .

    • Reasoning: TFMKs are slow-binding inhibitors.[1] The hemiketal formation requires time to reach equilibrium. Omitting this step will underestimate potency (

      
       shift).
      
  • Reaction Initiation:

    • Prepare Substrate Solution: 50 µM H-Gly-Pro-AMC in Assay Buffer.[1]

    • Add 50 µL of Substrate Solution to all wells.

    • Final Volume: 100 µL.

  • Kinetic Measurement:

    • Immediately place in a fluorescence microplate reader.

    • Excitation: 360 nm | Emission: 460 nm.

    • Mode: Kinetic (read every 60 seconds for 30 minutes).

    • Temperature: 37°C.[7]

Assay_Workflow Step1 Step 1: Prep Reagents (Keep TFMK in DMSO) Step2 Step 2: Plate Setup Enzyme + Inhibitor Step1->Step2 Step3 Step 3: Pre-Incubation 15 min @ 37°C (Hemiketal Formation) Step2->Step3 Critical for TFMK Step4 Step 4: Add Substrate (Gly-Pro-AMC) Step3->Step4 Step5 Step 5: Kinetic Read Ex 360 / Em 460 Step4->Step5

Figure 2: Optimized workflow for TFMK inhibition assays highlighting the critical pre-incubation step.

Data Analysis & Interpretation

Velocity Calculation
  • Plot Fluorescence Units (RFU) vs. Time (min).

  • Determine the slope (RFU/min) for the linear portion of the curve (usually 5–20 min).

  • Subtract the slope of the Blank wells from all other samples.

IC50 Determination

Fit the data to the 4-parameter logistic equation:


[1]
Interpreting Specificity (The "Leucine Effect")
  • High Potency (

    
    ):  Indicates the enzyme tolerates the bulky isobutyl side chain at S1. (Unlikely for wild-type DPP-4).[1]
    
  • Low Potency (

    
    ):  Confirms the strict specificity of DPP-4 for Proline/Alanine at P1. The steric clash of the Leucine side chain prevents the TFMK warhead from effectively approaching Ser630.
    
  • Comparison: Compare the

    
     of this compound to a Proline-TFMK analog. The ratio 
    
    
    
    represents the energetic penalty of the S1 mismatch.

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-linear progress curves Slow-binding kinetics or substrate depletion.[1]Increase pre-incubation time to 30 min; ensure

substrate conversion.
High Background Fluorescence Test compound autofluorescence.Measure compound alone in buffer; check interference at 460 nm.
No Inhibition observed Hydration of ketone in stock solution.Critical: Ensure stock is in fresh, anhydrous DMSO. Avoid aqueous freeze-thaw cycles.[1]
Variability in IC50 pH fluctuations affecting hemiketal stability.Strictly control buffer pH at 8.0 using Tris or HEPES.

References

  • Assay Genie. DPP4 Inhibitor Screening Kit (Fluorometric) Protocol. Retrieved from

  • Abcam. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) (ab204722). Retrieved from

  • Sigma-Aldrich. DPP4 Inhibitor Screening Kit (MAK203) Technical Bulletin.[1] Retrieved from

  • BPS Bioscience. DPP4 Assay Kit (Fluorogenic). Retrieved from

  • Santa Cruz Biotechnology. 3-amino-1,1,1-trifluoro-5-methylhexan-2-one (CAS 106728-41-0).[1][2] Retrieved from

  • Deacon, C. F., et al. (2008). Dipeptidyl peptidase-4 inhibitors: a newly emerging drug class for the treatment of type 2 diabetes.[1][5][9] Frontiers in Bioscience. Retrieved from

  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews. (Context on TFMK mechanism). Retrieved from

Sources

Application Notes and Protocols for the Characterization of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is a synthetic compound featuring a trifluoromethyl ketone and an amino group on a leucine-like carbon skeleton. While specific biological activities of this molecule are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with key cellular pathways. The trifluoromethyl ketone is a well-established feature in potent inhibitors of serine and cysteine proteases, acting as a transition-state analog. Furthermore, the structural similarity to leucine, a vital amino acid, suggests possible interference with metabolic pathways or protein synthesis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the biological effects of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one using a cascade of cell-based assays. The proposed workflow is designed to first assess its general cytotoxicity, followed by targeted investigations into its potential as a protease inhibitor and its impact on cellular metabolism.

Proposed Screening Cascade for Biological Characterization

A tiered approach is recommended to efficiently elucidate the biological activity of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one. This strategy begins with broad assessments of cell health and progresses to more specific, mechanism-of-action studies.

G A Compound Preparation and Solubilization B Tier 1: General Cytotoxicity Screening (e.g., MTT, LDH assays) A->B C Determine IC50 and Non-toxic Concentration Range B->C D Tier 2: Targeted Enzyme Inhibition Assays C->D Use non-toxic concentrations G Tier 3: Metabolic Pathway Analysis C->G Use non-toxic concentrations E Caspase Activity Assays (Pan-caspase, specific caspases) D->E F Dipeptidyl Peptidase (DPP) IV Assay D->F I Data Analysis and Mechanism of Action Hypothesis E->I F->I H Amino Acid Uptake and Utilization Assays G->H H->I

Caption: Proposed workflow for the biological characterization of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one.

PART 1: General Cytotoxicity Assessment

The initial step in characterizing any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentrations to be used in subsequent, more sensitive assays.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Cell culture medium

  • Selected cell line(s) (e.g., HeLa, A549, Jurkat)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one in cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.[1]

Materials:

  • LDH assay kit

  • Cell culture medium

  • Selected cell line(s)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagents according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and determine the EC50 value.

AssayPrincipleEndpoint
MTT Measures metabolic activityCell viability (IC50)
LDH Measures membrane integrityCytotoxicity (EC50)

PART 2: Targeted Enzyme Inhibition Assays

The trifluoromethyl ketone moiety suggests that 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one may act as a protease inhibitor. Caspases and dipeptidyl peptidases are relevant targets to investigate.

Protocol 3: Pan-Caspase Activity Assay

Caspases are a family of proteases that play a key role in apoptosis.[2] A pan-caspase assay will determine if the compound has general inhibitory activity against this enzyme class.

Materials:

  • Pan-caspase assay kit (fluorometric or colorimetric)

  • Cell line known to undergo apoptosis (e.g., Jurkat)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • 96-well plates (black plates for fluorescence)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one for 1-2 hours.

  • Apoptosis Induction: Add the apoptosis-inducing agent to the wells and incubate for the recommended time.

  • Caspase Activity Measurement: Add the pan-caspase substrate and incubate according to the kit protocol.

  • Data Acquisition: Measure the fluorescence or absorbance.

  • Data Analysis: Determine the percentage of inhibition of caspase activity compared to the induced, untreated control.

G cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade A Staurosporine B Initiator Caspases (e.g., Caspase-9) A->B C Effector Caspases (e.g., Caspase-3) B->C D Apoptosis C->D E Fluorogenic Caspase Substrate C->E F Fluorescent Product E->F G 3-Amino-1,1,1-trifluoro- 5-methylhexan-2-one G->C Inhibition?

Caption: Hypothetical inhibition of the caspase cascade by the test compound.

Protocol 4: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

DPP-IV is a serine protease involved in glucose metabolism.[3][4] Inhibitors of this enzyme are used as therapeutics for type 2 diabetes.

Materials:

  • DPP-IV inhibitor screening kit (fluorometric)[3]

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer

  • 96-well plates (black)

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one in assay buffer.

  • Enzyme and Inhibitor Incubation: Add the DPP-IV enzyme to the wells, followed by the diluted compound. Incubate for a short period (e.g., 10-15 minutes).

  • Reaction Initiation: Add the DPP-IV substrate to all wells to start the reaction.

  • Data Acquisition: Measure the fluorescence kinetically over 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Enzyme TargetRationale for a ScreeningAssay Principle
Caspases Key mediators of apoptosis; inhibited by trifluoromethyl ketonesMeasurement of cleavage of a specific substrate
DPP-IV Serine protease; a target for metabolic diseasesMeasurement of cleavage of a dipeptide substrate

PART 3: Metabolic Pathway Analysis

The structural similarity of the compound to leucine suggests it could interfere with metabolic processes involving this amino acid.

Protocol 5: Amino Acid Uptake Assay

This assay will determine if 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one competes with leucine for cellular uptake.

Materials:

  • Radiolabeled L-[³H]-leucine

  • Cell line with active amino acid transport (e.g., HepG2)

  • Scintillation counter

  • 24-well plates

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate and grow to confluency.

  • Compound Incubation: Incubate the cells with increasing concentrations of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one for a short period.

  • Radiolabeled Leucine Addition: Add a fixed concentration of L-[³H]-leucine to each well and incubate for a defined time (e.g., 5-10 minutes).

  • Washing: Rapidly wash the cells with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine if the compound inhibits the uptake of radiolabeled leucine in a dose-dependent manner.

Conclusion

The protocols outlined in these application notes provide a systematic framework for the initial biological characterization of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one. By following this tiered approach, researchers can efficiently determine its cytotoxic profile, investigate its potential as a protease inhibitor, and explore its effects on cellular metabolism. The data generated from these assays will be crucial for forming a hypothesis about the compound's mechanism of action and guiding future drug development efforts.

References

  • Vertex AI Search. (2024, June 21). What are caspase inhibitors and how do they work?
  • Andersson, H., et al. (1983). L-leucinthiol - a potent inhibitor of leucine aminopeptidase.
  • Vertex AI Search. (2024, June 25). What are caspase 2 inhibitors and how do they work?
  • Grembecka, J., et al. (2003). The Most Potent Organophosphorus Inhibitors of Leucine Aminopeptidase. Structure-Based Design, Chemistry, and Activity. Journal of Medicinal Chemistry, 46(13), 2641-2655.
  • Denault, J. B., & Salvesen, G. S. (2005). Caspases: pharmacological manipulation of cell death.
  • Grembecka, J., et al. (2025, August 6). The Most Potent Organophosphorus Inhibitors of Leucine Aminopeptidase. Structure-Based Design, Chemistry, and Activity.
  • Santa Cruz Biotechnology. (n.d.). caspase-2 Inhibitors.
  • Mucha, A., et al. (2021). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 26(9), 2769.
  • Stamper, C., et al. (2001). Leucine aminopeptidase as a target for inhibitor design. Current Medicinal Chemistry, 8(9), 1033-1044.
  • Li, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(19), 6537.
  • Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • MedChemExpress. (n.d.). Caspase | Inhibitors.
  • Promega Corporation. (n.d.). detection of dipeptidyl peptidase activity with dppiv-glo™ assay.
  • Abnova. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
  • Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods, 64(3), 313-320.
  • Sigma-Aldrich. (n.d.). 5,5,5-Trifluoro- DL -leucine.
  • Koksch, B., et al. (2013). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. Beilstein Journal of Organic Chemistry, 9, 2196-2202.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17.
  • ResearchGate. (2013, October 2). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3-amino-1,1,1-trifluoro-5-methylhexan-2-ol.
  • Walsh Medical Media. (2015, December 11).
  • Santa Cruz Biotechnology. (n.d.). 3-amino-1,1,1-trifluoro-5-methylhexan-2-one.
  • MarinBio. (2025, July 24). Cell Based Assays for Metabolic Disease Drug Discovery.
  • PubChem. (n.d.). 3-Amino-5-methyl-2-hexanone.
  • ResearchGate. (2025, August 6). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • Protheragen. (n.d.). CAS 1375794-72-1 (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl).
  • MilliporeSigma. (n.d.). Cell-Based Assays.
  • BioAgilytix. (n.d.). CELL-BASED ASSAYS.
  • SBH Sciences. (n.d.). Cell Based Assay Services.

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Application Note: 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one as a Covalent Warhead for Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one (Leu-TFMK Warhead) Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Antiviral Researchers

Executive Summary

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one (henceforth referred to as ATMH or the Leu-TFMK warhead ) is a specialized pharmacophore used in the rational design of transition-state analog inhibitors. Structurally, it mimics the amino acid Leucine, where the C-terminal carboxylic acid is replaced by an electrophilic trifluoromethyl ketone (TFMK) group.

This structural modification transforms a standard peptide substrate into a potent, reversible covalent inhibitor. ATMH is critical in the development of inhibitors for cysteine proteases (e.g., Cathepsins B, K, L, S) and serine proteases (e.g., Human Neutrophil Elastase, SARS-CoV-2 Mpro/3CLpro). This guide details the mechanistic basis, handling requirements, and experimental protocols for utilizing ATMH in drug discovery.

Technical Profile & Mechanistic Insight

Chemical Identity[1]
  • IUPAC Name: 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one[1]

  • Functional Class: Peptidomimetic / Electrophilic Warhead

  • Stereochemistry: The C3 position is chiral. The (S)-enantiomer corresponds to L-Leucine and is typically the bioactive form for mammalian and viral protease targets.

  • Stability Warning: As a free alpha-amino ketone, ATMH is prone to dimerization and racemization. It is best stored as a mineral acid salt (HCl) or sulfonate salt until the coupling step.

Mechanism of Action: The "Hemiketal Trap"

The biological utility of ATMH lies in the electron-withdrawing nature of the trifluoromethyl group (-CF3). This group destabilizes the adjacent carbonyl, making the carbonyl carbon highly electrophilic.

When an enzyme attempts to cleave a peptide containing ATMH:

  • Recognition: The Leucine-like side chain (isobutyl) fits into the hydrophobic S1 pocket of the protease.

  • Attack: The catalytic nucleophile (Serine-OH or Cysteine-SH) attacks the ketone carbon.

  • Trap: Instead of proceeding to hydrolysis, the reaction arrests at a stable tetrahedral intermediate (hemiketal or hemithioketal). The -CF3 group prevents the collapse of this intermediate, effectively "locking" the enzyme in a transition-state complex.

Figure 1: Mechanism of Cysteine Protease Inhibition by ATMH

G Enzyme Active Protease (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (S1 Pocket) Inhibitor ATMH-Peptide (TFMK Warhead) Inhibitor->Complex Transition Tetrahedral Intermediate (Hemithioketal) Complex->Transition Nucleophilic Attack Inhibition Inhibited Enzyme (Reversible Covalent) Transition->Inhibition Stabilization by CF3 Inhibition->Enzyme Slow Dissociation (Ki)

Caption: The catalytic cysteine attacks the ATMH ketone. The electron-withdrawing CF3 group stabilizes the resulting hemithioketal, mimicking the transition state and preventing hydrolysis.

Application Workflow: Synthesis of Peptide-TFMK Inhibitors

ATMH is rarely used in isolation; it serves as the P1 residue in a larger peptide sequence. The following protocol describes coupling ATMH to a P2-P3 peptide fragment (e.g., Cbz-Val-Leu-OH) to create a full inhibitor.

Pre-Synthesis Considerations
  • Hydrate Equilibrium: In aqueous or humid environments, the TFMK ketone exists in equilibrium with its hydrate [C(OH)2CF3]. This does not affect biological activity (the ketone reforms in the active site) but complicates NMR characterization.

  • Racemization: Basic conditions during coupling can racemize the alpha-carbon. Use weak bases (e.g., Collidine) or rapid coupling agents (HATU) to minimize this.

Protocol: C-Terminal Coupling of ATMH

Objective: Couple 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one (HCl salt) to a protected peptide acid (P-Peptide-OH).

Materials:

  • Peptide Acid (e.g., Z-Leu-Leu-OH)

  • ATMH-HCl (Warhead)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1.0 eq of the Peptide Acid in anhydrous DMF (0.1 M concentration).

    • Add 1.1 eq of HATU.

    • Add 2.5 eq of DIPEA.

    • Stir at 0°C for 10 minutes to activate the carboxylate.

  • Coupling:

    • Add 1.1 eq of ATMH-HCl directly to the reaction mixture.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Note: Monitor consumption of the acid via LC-MS. The TFMK product typically elutes later than the acid.

  • Work-up (Critical for Purity):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 1N HCl (removes unreacted amine and DIPEA).

      • Saturated NaHCO3 (removes unreacted acid).

      • Brine.

    • Dry over MgSO4 and concentrate.

  • Dess-Martin Oxidation (Optional but Recommended):

    • Commercially available ATMH is often sold as the alcohol precursor (3-amino-1,1,1-trifluoro-5-methylhexan-2-ol) to avoid stability issues. If using the alcohol, perform the coupling first, then oxidize the resulting peptide-alcohol to the peptide-ketone using Dess-Martin Periodinane (DMP) in DCM (1.5 eq DMP, RT, 2 hours).

Protocol: Biochemical Evaluation (Enzyme Kinetics)

Once synthesized, the ATMH-based inhibitor must be evaluated for potency (


). TFMKs are slow-binding inhibitors ; therefore, standard IC50 assays may underestimate potency if incubation time is insufficient.
Assay Design: SARS-CoV-2 Mpro (3CL Protease)

This protocol measures the inhibition of Mpro using a FRET substrate.

Reagents:

  • Enzyme: Recombinant SARS-CoV-2 Mpro (5 nM final).

  • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (FRET peptide).

  • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

Methodology:

  • Preparation:

    • Prepare serial dilutions of the ATMH-inhibitor in DMSO (keep DMSO < 5% final).

    • Pre-incubate Enzyme + Inhibitor in buffer for 30 minutes at RT. Crucial: This allows the covalent hemithioketal bond to form.

  • Initiation:

    • Add FRET substrate (20 µM final).

    • Immediately read fluorescence (Ex: 340 nm, Em: 490 nm) in kinetic mode for 60 minutes.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Inhibitor Concentration 
      
      
      
      .
    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition models to determine

      
      .
      
Table 1: Expected Kinetic Profiles for ATMH-based Inhibitors
ParameterValue RangeInterpretation
IC50 (10 min) 100 nM - 1 µMWeak inhibition initially (pre-equilibrium).
IC50 (4 hours) 1 nM - 50 nMPotency increases over time (slow-binding).
Reversibility > 90% RecoveryActivity returns after dialysis (unlike Michael acceptors).
Selectivity HighSpecificity is driven by the P2-P4 peptide sequence attached to ATMH.

Structural Logic & Troubleshooting

Why Leucine?

The "5-methylhexane" side chain of ATMH is isosteric with Leucine. This makes ATMH the warhead of choice for proteases that cleave after hydrophobic residues:

  • Mpro (SARS-CoV-2): Cleaves after Gln, but accepts Leu analogs in inhibitors due to S1 plasticity.

  • Cathepsin K: Major collagenase; highly specific for Leu at P1.

Common Pitfalls
  • Signal Drift in Assays: TFMKs can hydrate in buffer. Ensure the inhibitor stock is fresh (in 100% DMSO).

  • Low Yields in Synthesis: If coupling the ketone directly, the amine can attack its own ketone (intermolecular Schiff base). Solution: Use the alcohol precursor and oxidize post-coupling.

Figure 2: Synthesis & Optimization Workflow

Workflow Start Start: ATMH Precursor Selection Choice Is ATMH Ketone or Alcohol? Start->Choice PathA Path A: Amine-Alcohol Choice->PathA Alcohol (Stable) PathB Path B: Amine-Ketone (Salt) Choice->PathB Ketone (Reactive) Step1A 1. Peptide Coupling (HBTU/DIEA) PathA->Step1A Step1B 1. Peptide Coupling (HATU/Collidine) PathB->Step1B Warn Risk: Dimerization/Racemization PathB->Warn Step2A 2. Oxidation (Dess-Martin) Step1A->Step2A Final Final Inhibitor (Peptide-TFMK) Step2A->Final Step1B->Final

Caption: Synthesis pathways. Path A (Oxidation post-coupling) is preferred for higher yields and stereochemical purity.

References

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Source: Bioorganic & Medicinal Chemistry Letters (2007). Context: Establishes the efficacy of TFMK warheads against coronavirus proteases. Link:[Link]

  • N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis. Source: Chemical & Pharmaceutical Bulletin (2002).[2] Context: Describes solid-phase strategies for incorporating ATMH into peptide libraries. Link:[Link]

  • Peptidyl fluoromethyl ketones as serine protease inhibitors. Source: Biochemistry (1985). Context: Foundational text on the mechanism of fluorinated ketone inhibitors (Imperiali & Abeles). Link:[Link]

  • Structure-based design of cathepsin K inhibitors. Source: Journal of Medicinal Chemistry. Context: Validates the Leucine-mimic (ATMH) scaffold for targeting Cathepsin S1 pockets. Link:[Link]

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3-Amino-1,1,1-trifluoro-5-methylhexan-2-one stability testing

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Stability Testing of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Introduction: The Imperative for Stability Profiling

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is a molecule of interest in pharmaceutical development due to its unique structural motifs: a primary amine, a ketone, and a trifluoromethyl group. The confluence of these functional groups imparts specific chemical properties that are beneficial for biological activity but may also introduce potential stability challenges. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a drug substance changes over time under the influence of various environmental factors like temperature, humidity, and light[1].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust stability testing program for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one. We will delve into the scientific rationale behind the testing strategy, provide detailed protocols for forced degradation and formal stability studies, and outline the development and validation of a suitable stability-indicating analytical method.

Understanding the Molecule: Potential Degradation Pathways

The chemical structure of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one presents several potential avenues for degradation. A proactive understanding of these pathways is fundamental to designing a meaningful stability study.

  • Hydrolytic Degradation: The presence of the α-amino ketone functionality makes the molecule susceptible to hydrolysis, particularly under acidic or basic conditions. This could potentially proceed through the formation of an imine intermediate, which is then hydrolyzed back to the ketone and amine, or through other rearrangement pathways[2][3].

  • Oxidative Degradation: Primary amines are known to be susceptible to oxidation, which can lead to a variety of degradation products. Oxidative deamination, for instance, can convert the amino group into a keto group, fundamentally altering the molecule's structure and properties[4][5]. The aliphatic ketone itself is generally resistant to mild oxidation, but stronger conditions could lead to cleavage of carbon-carbon bonds[6].

  • Photodegradation: Ketones, particularly those with carbonyl groups, can absorb ultraviolet radiation. This absorption can lead to photochemical reactions and degradation. Studies on other fluorinated ketones have demonstrated their susceptibility to photolysis under natural sunlight conditions[7].

  • Thermal Degradation: At elevated temperatures, amino acids and related compounds can undergo complex degradation reactions, including decarboxylation and condensation[8][9][10]. The stability of the molecule in its solid state under dry heat is a crucial parameter to evaluate.

Degradation Pathways cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid_Base Acid/Base Hydrolysis Hydrolysis_Pdt Hydrolysis Products (e.g., Imine intermediate) Acid_Base->Hydrolysis_Pdt Oxidation Oxidation (e.g., H₂O₂) Oxidation_Pdt Oxidative Products (e.g., Keto-acid via deamination) Oxidation->Oxidation_Pdt Light Photolysis (UV/Vis) Photo_Pdt Photolytic Cleavage Products Light->Photo_Pdt Heat Thermal Stress Thermal_Pdt Thermal Rearrangement/ Condensation Products Heat->Thermal_Pdt Parent 3-Amino-1,1,1-trifluoro- 5-methylhexan-2-one Parent->Hydrolysis_Pdt Parent->Oxidation_Pdt Parent->Photo_Pdt Parent->Thermal_Pdt

Caption: Hypothetical degradation pathways for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one.

The Analytical Cornerstone: Stability-Indicating Method (SIM)

A robust stability-indicating analytical method (SIAM) is the foundation of any stability study. It must be able to accurately quantify the parent compound and separate it from all potential degradation products, process impurities, and other matrix components. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose[10][11].

Protocol 1: Development of a Stability-Indicating RP-HPLC Method
  • Column Selection: Begin with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like the target analyte.

  • Mobile Phase Selection:

    • Start with a gradient elution to resolve all potential components. A typical starting gradient could be from 95% Mobile Phase A (e.g., 0.1% formic acid in water) to 95% Mobile Phase B (e.g., acetonitrile or methanol) over 20-30 minutes.

    • The use of a buffer or acid modifier is crucial to control the ionization of the primary amine, ensuring consistent retention and good peak shape.

  • Detection: Utilize a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This helps in identifying the optimal wavelength for quantification and assessing peak purity. Based on the ketone functionality, a wavelength in the range of 210-240 nm is a logical starting point.

  • Optimization: Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to achieve optimal separation between the parent peak and any degradation peaks observed during preliminary forced degradation experiments. The goal is to achieve a resolution (Rs) of >1.5 between all critical peak pairs.

Protocol 2: Validation of the Stability-Indicating HPLC Method

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose[12][13].

Validation Workflow Start Develop HPLC Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated Stability Study Workflow cluster_longterm Long-Term Study cluster_accelerated Accelerated Study Start Manufacture 3 Primary Batches Place_on_Stability Place Samples in Stability Chambers Start->Place_on_Stability LT_Conditions 25°C / 60% RH or 30°C / 65% RH Place_on_Stability->LT_Conditions ACC_Conditions 40°C / 75% RH Place_on_Stability->ACC_Conditions LT_Pulls Pull Samples at: 0, 3, 6, 9, 12, 18, 24, 36 months LT_Conditions->LT_Pulls Analysis Analyze Samples using Validated Stability-Indicating Method LT_Pulls->Analysis ACC_Pulls Pull Samples at: 0, 3, 6 months ACC_Conditions->ACC_Pulls ACC_Pulls->Analysis Data_Eval Evaluate Data (Assess Trends, Mass Balance) Analysis->Data_Eval End Establish Re-test Period & Storage Conditions Data_Eval->End

Caption: General workflow for conducting formal stability studies.

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Note: Intermediate studies are only required if significant changes are observed during accelerated studies.

Tests to be Performed at Each Time Point:

  • Appearance (visual inspection)

  • Assay (using the validated HPLC method)

  • Degradation Products/Purity (using the validated HPLC method)

  • Water Content (by Karl Fischer titration, if applicable)

  • Any other test deemed critical to the quality of the drug substance.

Conclusion

A systematic and scientifically sound stability testing program is non-negotiable in the development of any new pharmaceutical compound. For a molecule like 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one, with its inherent chemical functionalities, a thorough investigation of its degradation pathways via forced degradation studies is the critical first step. This knowledge informs the development and validation of a robust, stability-indicating analytical method, which is then used to generate reliable long-term and accelerated stability data. Adherence to the principles and protocols outlined in this guide, in conjunction with the relevant ICH guidelines, will ensure a comprehensive understanding of the molecule's stability profile, ultimately supporting the development of a safe, effective, and stable drug product.

References

  • Díaz-de-Mera, Y., Aranda, A., Notario, A., Rodríguez, A., Rodríguez, D., & Bravo, I. (2015). Photolysis study of fluorinated ketones under natural sunlight conditions. Physical Chemistry Chemical Physics, 17(37), 24262–24271. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. In Pharmaceutical Stress Testing (pp. 1-56). CRC Press.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Klick, S., et al. (2005). Toward a general strategy for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • ICH. (2003). Guideline for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). [Link]

  • Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (n.d.).
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Forrest, S. E., & Powner, M. W. (2020). Deoxygenation of Ketones and α‐Ketoesters with a Bimetallic Iridium‐Molybdenum Catalyst.
  • Dash, A. K., & Suryanarayanan, R. (1992). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
  • Hemchand, S., Babu, R. R., & Annapurna, M. M. (2018). Stability indicating RP-HPLC method for the determination of fluorometholone in bulk and pharmaceutical formulation. Asian Journal of Pharmaceutics, 12(3).
  • Gayathri, R. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals Journal of Research in Pharmaceutical Science, 9(4), 01-04.
  • Wikipedia. (2023).
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  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Traore, F., et al. (2022). Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation. Pharmacology & Pharmacy, 13, 221-233.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(11), 546-555.
  • Reynolds, D. W., et al. (2002). Forced degradation of a drug substance: A case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 43-51.
  • Tsikas, D., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 984.
  • Li, Y. (2018).
  • Patigrahi, G. P., & Misro, P. K. (1978). Kinetics & Mechanism of Oxidation of Aliphatic Ketones by Sodium Metaperiodate. Indian Journal of Chemistry, 16A, 763-765.
  • Jain, D., et al. (2011). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Chemistry, 2013, 1-8.
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  • Kamal, A. H., et al. (2014). Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds.
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Application Notes and Protocols for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one. As a specialized alpha-amino, alpha-fluoro ketone, this compound exhibits unique chemical properties that necessitate specific laboratory protocols to ensure experimental success and personnel safety. This guide synthesizes data from analogous compounds and established chemical principles to provide researchers, scientists, and drug development professionals with a framework for its use. The protocols herein are designed to be self-validating by explaining the chemical rationale behind each procedural step.

Introduction: Understanding the Chemistry of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one belongs to the class of α-amino α'-fluoro ketones. The presence of an amine group adjacent to a ketone and a trifluoromethyl group on the other side of the carbonyl imparts a unique reactivity profile. It is crucial to recognize that α-amino α'-fluoro ketones can be inherently unstable.[1][2] Evidence suggests they can undergo enolization towards the amino group, followed by the expulsion of a fluoride ion to form a reactive oxyvinyliminium ion intermediate.[1][2] This inherent instability dictates the stringent handling and storage protocols outlined in this document.

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent carbonyl. The primary amine group, on the other hand, is nucleophilic and can participate in intra- or intermolecular reactions, such as self-condensation, particularly under inappropriate storage or handling conditions.[3]

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is not widely available, data from analogous compounds, such as 1,1,1-trifluoroacetone, and general knowledge of α-amino ketones allow for a robust hazard assessment.

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential vapors. The lachrymatory potential of similar compounds necessitates full eye protection.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. The suitability and durability of the glove type depend on the frequency and duration of contact.[6]
Body Protection Laboratory coat and, for larger quantities, a chemical-resistant apron.Protects against splashes and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is mandatory.Due to the potential for vapor generation and the unknown inhalation toxicity, engineering controls are the primary line of defense.

2.2. Engineering Controls

All manipulations of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one, including weighing, transferring, and reaction setup, must be performed in a well-ventilated chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[4][5]

Handling Protocols

Adherence to these protocols is critical to prevent decomposition and ensure the integrity of the compound for experimental use.

3.1. Receiving and Initial Inspection

Upon receipt, inspect the container for any signs of damage or leakage. Check for bulging, which could indicate pressure buildup from decomposition.[6] If the container is compromised, do not open it and follow your institution's hazardous material disposal procedures.

3.2. Aliquoting and Dispensing

Due to its potential instability and sensitivity, it is highly recommended to aliquot the compound into smaller, single-use quantities upon initial opening. This minimizes the exposure of the bulk material to atmospheric moisture and repeated temperature fluctuations.

Experimental Workflow for Aliquoting:

Caption: Workflow for aliquoting 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one.

Protocol Steps:

  • Preparation: Before opening the main container, ensure all necessary vials, labels, and dispensing tools are inside the chemical fume hood.

  • Inert Atmosphere: To minimize contact with air and moisture, which can promote degradation, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use clean, dry spatulas or powder funnels for solids, or syringes for liquids. Avoid contact with incompatible materials.

  • Sealing: Immediately after dispensing, tightly seal the aliquot vials. Parafilm can be used as an additional sealant around the cap.

  • Labeling: Clearly label each aliquot with the compound name, date, and concentration (if in solution).

  • Storage: Promptly return the main container and the new aliquots to the recommended storage conditions.

Storage Recommendations

The stability of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is paramount for reproducible experimental results. Improper storage can lead to decomposition and the formation of unknown impurities.

Storage Condition Parameters:

ParameterRecommendationRationale
Temperature 2-8°C in an explosion-proof refrigerator.[8][9]Low temperatures slow down potential decomposition pathways. The use of an explosion-proof refrigerator is a precaution for compounds with unknown flammability.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes oxidation and hydrolysis.
Light Store in an amber vial or a light-blocking container.Protects against light-catalyzed degradation.
Container Tightly sealed container with a PTFE-lined cap.Prevents leakage and contamination.
Incompatible Materials Avoid storage near strong oxidizing agents.[6][8]Prevents potentially hazardous reactions.

Logical Flow for Storage Decisions:

StorageDecision CompoundReceived Compound Received IsBulk Bulk Container? CompoundReceived->IsBulk IsAliquoted Aliquoted? IsBulk->IsAliquoted No Aliquot Follow Aliquoting Protocol IsBulk->Aliquot Yes StoreInert Store at 2-8°C under Inert Atmosphere in Dark, Tightly Sealed Container IsAliquoted->StoreInert Yes Aliquot->StoreInert

Caption: Decision tree for proper storage of the compound.

Spill and Waste Management

5.1. Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large spills. Collect the absorbed material into a sealed container for hazardous waste disposal.

5.2. Waste Disposal

All waste containing 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one, including empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Do not dispose of it down the drain.

References

  • Lang, R. W., & Seebach, D. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters, 3(4), 549–552. [Link]

  • PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. PubMed. [Link]

  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones. [Link]

  • AA Blocks. (n.d.). (S)-3-Amino-1-chloro-5-methylhexan-2-one HCl. [Link]

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 3-((DIMETHYLAMINO)METHYL)-5-METHYLHEXAN-2-ONE. [Link]

Sources

Troubleshooting & Optimization

Optimizing 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoromethyl Ketone (TFMK) Purification Topic: Optimization of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one Ticket ID: TFMK-LEU-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are working with 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one , a critical fluorinated leucine analog used primarily as a transition-state inhibitor for proteases (e.g., Cathepsins, Elastase).

The Core Conflict: The trifluoromethyl group (


) is powerfully electron-withdrawing, making the adjacent carbonyl carbon highly electrophilic. This creates three distinct purification challenges:
  • Hydrate Formation: It aggressively grabs water from the air to form a stable gem-diol (hydrate), confusing NMR analysis and weight yields.

  • Racemization: The

    
    -proton is highly acidic (
    
    
    
    ~20 vs. ~25 for standard ketones), making the chiral center unstable in basic conditions.
  • Self-Condensation: As a free amine, the molecule is unstable and prone to dimerization.

This guide treats your purification process as a troubleshooting workflow, addressing these specific failure points.

Module 1: Visualizing the Problem

Before troubleshooting, you must understand the dynamic equilibrium occurring in your flask. The following diagram illustrates the "Hydrate Trap" and the "Salt Solution."

TFMK_Equilibrium cluster_0 The Stability Trap Ketone Active Ketone Form (Desired Product) Electrophilic Carbonyl Hydrate Gem-Diol Hydrate (Stable in Water) Broad NMR Signals Ketone->Hydrate Spontaneous Hydration (Fast) Salt Ammonium Salt (Storage Form) HCl or Tosylate Ketone->Salt Acidic Stabilization (Prevents Self-Reaction) Hydrate->Ketone Dehydration (Heat/Vacuum/Toluene) Salt->Ketone Careful Neutralization Water + H2O Acid + HX (Acid)

Figure 1: The equilibrium between the active ketone, the stable hydrate, and the storage salt form. Note that the hydrate is the thermodynamic sink in the presence of moisture.

Module 2: Troubleshooting Tickets (FAQs)

Ticket #01: "My Yield is >120% and NMR is Broad"

Diagnosis: Gem-Diol (Hydrate) Contamination. The


 group activates the ketone, making the hydrate form (

) stable. Standard drying (rotary evaporation) is often insufficient to remove the chemically bound water.

Resolution Protocol:

  • Do not trust the weight. The extra mass is water.

  • The Azeotropic Strip: Dissolve your crude material in anhydrous Toluene .

  • Evaporation: Rotovap at

    
    . The toluene/water azeotrope will pull the water out of the gem-diol equilibrium, forcing it back to the ketone.
    
  • Repeat: Perform this 3x.

  • Verification: Check

    
     NMR.
    
    • Ketone:

      
       to 
      
      
      
      ppm.
    • Hydrate:

      
       to 
      
      
      
      ppm (shifted upfield).
Ticket #02: "Optical Rotation is Zero / Enantiomeric Excess (ee) Dropped"

Diagnosis: Base-Catalyzed Racemization. The


-proton is acidic. If you used bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) during workup or silica chromatography, you likely racemized the product.

Resolution Protocol:

  • Avoid Basic Silica: Never run free amine TFMKs on standard silica gel with basic modifiers (like Ammonium Hydroxide).

  • Acidic Workup Only: Keep all aqueous washes neutral or slightly acidic (pH 4-5).

  • Switch Reagents: If synthesizing via oxidation (e.g., from the amino-alcohol), use Dess-Martin Periodinane (DMP) . Avoid Swern oxidation, as the base required (TEA/DIPEA) often causes epimerization in TFMKs [1].

Ticket #03: "The Product Turned into a Brown Oil/Gum"

Diagnosis: Free Amine Instability. As a free amine, the amino group of one molecule can attack the highly electrophilic ketone of another, leading to polymerization (Schiff base formation).

Resolution Protocol:

  • Immediate Salting: Never store the free amine. Convert it immediately to the Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salt.

  • Crystallization: The salt forms are often crystalline solids, whereas the free amine is an oil.

Module 3: Optimized Purification Workflows

Workflow A: The "Salt-Crash" Method (Recommended)

Best for: High purity requirements, storage stability.

  • Crude Isolation: Dissolve crude reaction mixture in dry Diethyl Ether or MTBE .

  • Precipitation: Bubble dry HCl gas into the solution (or add 4M HCl in Dioxane dropwise) at

    
    .
    
  • Observation: The TFMK-amine hydrochloride salt should precipitate as a white solid.

  • Filtration: Filter quickly under inert atmosphere (

    
    ).
    
  • Recrystallization: If needed, recrystallize from Isopropanol/Ether .

Workflow B: Modified Chromatography

Best for: Small scale, immediate use.

  • Stationary Phase: Use standard Silica Gel.

  • Mobile Phase Modifier: Do NOT use TEA. Instead, use 0.1% TFA (Trifluoroacetic Acid) or Acetic Acid in your eluent (e.g., DCM/MeOH + 0.1% AcOH).

  • Mechanism: The acid suppresses the ionization of silanol groups on the silica, preventing them from acting as a base and racemizing your compound.

Module 4: Data & Specifications

ParameterSpecification / BehaviorNote

NMR Shift

ppm (approx)
Active Ketone form

NMR Shift

ppm (approx)
Hydrate form (Gem-diol)
Storage Condition

, Desiccated
Store as HCl Salt ONLY
Solubility Water (Hydrate), MeOH, DCMHydrate is water-soluble
pKa (

-proton)
~18-20Highly susceptible to base

Module 5: Process Visualization

Purification_Workflow Start Crude Reaction Mixture (Contains Free Amine) Decision Isolate as Salt? Start->Decision Path_Salt Add HCl (gas) or HCl in Dioxane Decision->Path_Salt Yes (Recommended) Path_Free Silica Chromatography (RISKY) Decision->Path_Free No Precipitate Precipitate Forms (White Solid) Path_Salt->Precipitate Chromatography Eluent: DCM/MeOH + 0.1% Acetic Acid Path_Free->Chromatography Filter Filter & Wash (Ether/MTBE) Precipitate->Filter Final_Salt Pure TFMK-HCl Salt (Stable) Filter->Final_Salt Final_Free Free Amine Oil (Unstable - Use Immediately) Chromatography->Final_Free

Figure 2: Decision tree for purification. The "Salt Path" is strongly preferred for stability and purity.

References

  • Synthesis of Trifluoromethyl Ketones (General Review)

    • Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters.[1]

    • Source: Beilstein J. Org. Chem. 2021, 17, 396–404.
    • URL:[Link]

  • Racemization & Hydrate Mechanisms

    • Title: The trifluoromeric effect in the hydration of the carbonyl group.[2]

    • Source: Imperial College London (Rzepa Lab).
    • URL:[Link]

  • Peptide TFMK Synthesis (Dakin-West & Oxidation)

    • Title: Synthesis of β-amino-α-trifluoromethyl alcohols and their applications (Context on amino-TFMK precursors).
    • Source: Beilstein J. Org. Chem. 2013, 9, 2660–2674.
    • URL:[Link]

  • Photoredox Approaches (Modern Synthesis)

    • Title: Photoredox Catalysis: A Mild Approach to Trifluoromethyl Carbonyl Compounds.[3][4][5]

    • Source: MacMillan Group (Princeton).
    • URL:[Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our approach is rooted in fundamental chemical principles to empower you to not only solve immediate challenges but also to proactively design robust experimental protocols.

Understanding the Molecule: A Triad of Influences

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is a compound with a unique structural combination that directly impacts its solubility profile. Understanding these individual contributions is the first step in effective troubleshooting.

  • The Trifluoromethyl Ketone Core: The trifluoromethyl (-CF3) group is highly electronegative and significantly increases the lipophilicity of the molecule. This moiety is known to be both hydrophobic and lipophobic, which can present challenges in both aqueous and some organic solvents.[1]

  • The Amino Group: The presence of a primary amine introduces a basic center. This is a critical handle for manipulating solubility, as its protonation state is dependent on the pH of the medium.[2][3]

  • The Alkyl Chain: The 5-methylhexane backbone contributes to the overall nonpolar character of the molecule, further influencing its solubility in aqueous media.[4]

A related compound, 3-Amino-1,1,1-trifluoro-4-methyl-2-hexanone, has a LogP of 2.61, indicating a preference for a more lipophilic environment over an aqueous one.[5] This provides a reasonable starting assumption for the solubility behavior of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My initial attempts to dissolve the compound in aqueous buffers (e.g., PBS pH 7.4) have resulted in poor solubility or precipitation. What is the likely cause and what should I try first?

A1: Initial Troubleshooting: The Power of pH Adjustment

The most probable cause of poor solubility in neutral aqueous buffers is the non-ionized state of the primary amine. At pH 7.4, the amino group is likely only partially protonated. The uncharged form of the molecule has a higher propensity to self-associate and precipitate.

The Underlying Principle: The solubility of ionizable compounds is highly dependent on the pH of the solvent system.[3] For a basic compound like 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one, decreasing the pH will lead to the protonation of the amino group, forming a more soluble ammonium salt.[6]

Recommended Protocol:

  • Prepare a stock solution in an acidic aqueous medium. Start by attempting to dissolve the compound in a dilute acidic solution, such as 0.1 N HCl or a citrate buffer at pH 3-4.

  • Titrate to the desired pH. Once the compound is fully dissolved in the acidic solution, you can carefully titrate it with a suitable base (e.g., NaOH) to your target pH.

  • Observe for precipitation. Monitor the solution closely during titration. If precipitation occurs as you approach the target pH, it indicates that you are exceeding the solubility limit of the compound at that specific pH.

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my desired concentration. What are my next steps?

A2: Advanced Solubilization: Co-solvents and Formulation Strategies

If pH adjustment alone is not sufficient, the next step is to modify the properties of the solvent system itself by using co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[7][8]

Commonly Used Co-solvents in Preclinical Formulations:

Co-solventPolarityNotes
Dimethyl sulfoxide (DMSO)Highly PolarA powerful aprotic solvent capable of dissolving a wide range of compounds.[9]
EthanolPolarA commonly used and biocompatible co-solvent.[8]
Polyethylene glycol (PEG)Varies with MWLow molecular weight PEGs (e.g., PEG 400) are effective solubilizing agents.[8][10]
Propylene glycol (PG)Moderately PolarAnother widely used and safe co-solvent.[8]

Experimental Workflow for Co-solvent Screening:

G cluster_0 Co-solvent Screening Workflow A Prepare concentrated stock solution in 100% co-solvent (e.g., DMSO) B Perform serial dilutions into aqueous buffer C Visually inspect for precipitation at each dilution D Determine maximum tolerable co-solvent concentration E Optimize co-solvent percentage and pH

Protocol for Co-solvent and pH Optimization:

  • Prepare a high-concentration stock solution of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one in 100% of a selected co-solvent (e.g., DMSO).

  • Perform a dilution series into your desired aqueous buffer (at an optimized pH from Q1). For example, create final solutions with 10%, 5%, 2%, and 1% co-solvent.

  • Equilibrate and observe. Allow the solutions to equilibrate (e.g., by gentle shaking at a controlled temperature) and visually inspect for any signs of precipitation.

  • Consider ternary systems. For particularly challenging cases, a combination of pH adjustment and a mixture of co-solvents can be highly effective.[7]

Q3: My compound appears to be degrading in the formulation. How can I investigate and mitigate this?

A3: Ensuring Compound Stability

While solubility is a primary concern, the chemical stability of your compound in the chosen formulation is equally critical. Degradation can lead to inaccurate experimental results.[11]

Potential Instability of Amino Ketones:

β-amino ketones can be susceptible to degradation pathways such as retro-Mannich reactions, especially under certain pH and temperature conditions. The trifluoromethyl group can also influence the reactivity of the adjacent carbonyl.

Troubleshooting Protocol for Stability Assessment:

  • Time-course analysis: Prepare your formulation and analyze the concentration of the parent compound at several time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC-UV or LC-MS.

  • Stress conditions: To accelerate the identification of potential degradation pathways, incubate the formulation under stressed conditions (e.g., elevated temperature).

  • pH profiling: Assess the stability of the compound across a range of pH values to identify the pH at which it is most stable.

  • Protect from light: Some compounds are light-sensitive. Store formulations in amber vials or protected from light to rule out photodegradation.

G

Q4: Are there other, more advanced formulation strategies I can consider for in vivo studies if co-solvents are not suitable?

A4: Exploring Advanced Formulation Technologies

For challenging compounds, especially in the context of drug development, more sophisticated formulation approaches may be necessary to achieve the desired bioavailability.[7][12]

  • Surfactants and Micellar Solubilization: Surfactants form micelles in aqueous solutions, creating a hydrophobic core where a lipophilic compound can be encapsulated, thereby increasing its apparent solubility.[7] Examples include Tween 80 and Solutol HS-15.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment.[7][9] SBE-β-CD is a commonly used derivative.[9]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[7]

The selection of an advanced formulation strategy often requires specialized expertise and should be guided by the specific requirements of the study (e.g., route of administration, desired dose).

References

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Available from: [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Available from: [Link]

  • Waters Corporation. Solubility Screening by UPLC-MS/MS. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

  • Wikipedia. Trifluoromethylation. Available from: [Link]

  • Chemsrc. (2024, April 11). CAS#:923176-86-7 | 3-Amino-1,1,1-trifluoro-4-methyl-2-hexanone. Available from: [Link]

  • PubMed. (2004, August 31). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir. Available from: [Link]

  • ResearchSpace@UKZN. THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. Available from: [Link]

  • ResearchGate. Solubility of 4-(trifluoromethyl)acetophenone in different organic.... Available from: [Link]

  • Microbe Notes. (2022, July 6). Amino Acids- Properties, Structure, Classification, Functions. Available from: [Link]

  • Scholars Research Library. Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Available from: [Link]

  • ResearchGate. Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Available from: [Link]

  • Chemistry LibreTexts. (2020, September 8). 13.3: Factors Affecting Solubility. Available from: [Link]

  • ResearchGate. Table 2 Solubility of different ketones in the buffer medium and.... Available from: [Link]

  • ResearchGate. The trifluoromethyl ketone warhead a Equilibrium of trifluoromethyl.... Available from: [Link]

  • ACS Publications. (1971, December 3). Synthesis and Spectral Properties of Some Optically Active -Oximino Ketones and. Available from: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • PubChem. 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol. Available from: [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available from: [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]

  • AstaTech. (S)-3-Amino-1-chloro-5-methylhexan-2-one HCl. Available from: [Link]

  • Quora. (2021, April 11). Why does a change in pH affect the solubility of protein in aqueous?. Available from: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]

  • PubChem. Methyl trifluoromethyl ketone. Available from: [Link]

  • PMC. pH-Dependent transport of amino acids across lipid bilayers by simple monotopic anion carriers. Available from: [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available from: [Link]

  • Finishing and Coating. (2024, April 16). Replacing Chlorinated and Fluorinated Solvents with Aqueous Based Cleaning Processes. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • EnviroTech Europe. (2023, July 21). The advantages of using fluorinated solvents for your vapour degreasing process. Available from: [Link]

  • Google Patents. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
  • Royal Society of Chemistry. Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2. Available from: [Link]

  • RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Available from: [Link]

  • SYNTHESIS OF 3-AMINO-5-FLUOROALKYLFURANS BY INTRAMOLECULAR CYCLIZATION. Available from: [Link]

  • Wikipedia. Trifluoroacetone. Available from: [Link]

Sources

Technical Support Center: 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Synthesis, Stability, and Assay Selectivity

Status: Operational | Tier: L3 Advanced Support Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely working with 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one (often referred to as Leucyl-trifluoromethyl ketone or Leu-TFMK ). This molecule is a potent, transition-state analog inhibitor used primarily to target cysteine and serine proteases (e.g., Cathepsins, Human Neutrophil Elastase).

The "selectivity" of this molecule presents a dual paradox:

  • Synthetic Selectivity: Preserving the chiral center at C3 (the

    
    -carbon) during synthesis is difficult due to the high acidity of the 
    
    
    
    -proton induced by the electron-withdrawing trifluoromethyl (
    
    
    ) group.
  • Biological Selectivity: As a covalent reversible inhibitor, its selectivity profile is time-dependent. Users often report "poor selectivity" which is actually an artifact of improper assay equilibration times (kinetic selectivity).

This guide addresses the stereochemical integrity of the synthesis and the kinetic selectivity in biological assays.

Phase 1: Troubleshooting Synthetic Selectivity (Stereocontrol)

The Core Issue: You are observing racemization (loss of enantiomeric excess, ee) during the final steps of synthesis. Root Cause: The


 group lowers the pKa of the 

-proton (

pKa 18-20), making it susceptible to deprotonation by even mild bases during workup or oxidation.
Critical Protocol: The "Base-Free" Oxidation Route

To maintain high stereoselectivity (typically


), you must avoid the Dakin-West reaction (which is inherently racemizing) and traditional Swern oxidations (which require triethylamine).

Recommended Workflow:

  • Precursor: Start with

    
    -protected Leucinal (aldehyde) or Weinreb amide.
    
  • Nucleophilic Addition: Use the Ruppert-Prakash reagent (

    
    ) to generate the amino-alcohol intermediate.
    
  • Final Oxidation: Use Dess-Martin Periodinane (DMP) . This is the industry standard for preventing epimerization in

    
    -chiral fluoroketones.
    
Step-by-Step Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low ee (<80%) Base exposure during oxidation (e.g., Swern conditions).Switch to Dess-Martin Periodinane in wet DCM. Avoid pyridine/Et3N completely.
Low Yield Formation of stable oxazolidines during

addition.
Ensure strict Lewis Acid catalysis (

or

) is controlled. Hydrolyze the silyl ether vigorously with citric acid, not HCl (to protect Boc groups).
Missing Carbonyl in NMR Hydrate formation (Gem-diol).This is normal. The

ketone exists as a hydrate in air. Run NMR in anhydrous

or

to see the ketone form.
Visualizing the Stereoselective Pathway

The following diagram outlines the high-fidelity synthesis route designed to protect the chiral center.

SynthesisWorkflow Start L-Leucine Derivative Weinreb Weinreb Amide (Stable Chiral Center) Start->Weinreb Coupling Aldehyde Leucinal (Aldehyde) Weinreb->Aldehyde LiAlH4 Red. Alcohol Trifluoromethyl Amino Alcohol (Diastereomeric Mix) Aldehyde->Alcohol TMS-CF3 (Ruppert-Prakash) Oxidation Oxidation Step (CRITICAL CONTROL POINT) Alcohol->Oxidation Dess-Martin Periodinane Product Leu-TFMK (High ee%) Oxidation->Product No Base Preserves Stereochem Racemization Racemic Mixture (Loss of Selectivity) Oxidation->Racemization Swern/Base (Avoid!)

Caption: Figure 1. Stereoselective synthesis pathway prioritizing Dess-Martin oxidation to prevent alpha-proton abstraction and subsequent racemization.

Phase 2: Improving Biological Selectivity (Assay Optimization)

The Core Issue: The compound shows poor selectivity between related proteases (e.g., Cathepsin B vs. Cathepsin L) or inconsistent


 values.
Root Cause:  TFMKs are slow-binding inhibitors . They form a reversible hemiketal adduct with the active site nucleophile. If you measure activity immediately after addition, you are measuring diffusion, not binding affinity (

).
The "Pre-Incubation" Rule

To improve the apparent selectivity and accuracy of your data, you must account for the thermodynamics of hemiketal formation.

Q: Why does my


 drop over time? 
A:  The transition from the non-covalent complex (

) to the covalent hemiketal adduct (

) takes time.
  • Protocol: Incubate the enzyme + inhibitor for 30 minutes before adding the substrate.

  • Result: This allows the system to reach equilibrium, providing a true

    
     value rather than an artifactual 
    
    
    
    .

Q: How do I confirm the mechanism of inhibition? A: Perform a dilution assay.

  • Incubate Enzyme + Inhibitor at high concentration (100x

    
    ).
    
  • Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Observation: If activity recovers slowly, it is a reversible covalent inhibitor (TFMK). If it does not recover, it is irreversible (like a chloromethyl ketone).

Mechanism of Action Diagram

Caption: Figure 2. Kinetic mechanism of TFMK inhibition. The transition to the Hemiketal Adduct is the selectivity-determining step and requires pre-incubation.

Phase 3: Storage & Handling FAQs

Q: The compound arrived as a sticky solid/oil. Is it degraded? A: Likely not. 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is highly hygroscopic. It readily pulls moisture from the air to form the gem-diol (hydrate) .

  • Verification: Check Mass Spec. The parent ion will likely show

    
     (hydrate) or 
    
    
    
    depending on the ionization source temperature (heat often dehydrates it back to the ketone in the MS source).

Q: How should I store it to maintain selectivity? A:

  • Form: Store as the Hydrochloride (HCl) salt . The free amine is unstable and prone to self-condensation (Schiff base formation between the amine of one molecule and the ketone of another).

  • Conditions:

    
    , under Argon/Nitrogen, with desiccant.
    
  • Shelf Life: 6 months as a solid; <24 hours in aqueous solution (neutral pH).

References

  • Stereoselective Synthesis: Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched

    
    -Amino Acids.. (Foundational logic for auxiliary-based synthesis).
    
  • Oxidation Protocol: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones..

  • TFMK Mechanism: Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes.[1].

  • Ruppert-Prakash Reagent: Prakash, G. K. S., et al. (1989). Simplified preparation of trifluoromethyltrimethylsilane (Ruppert's reagent)..

  • Peptidyl TFMK Stability: Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones.[1][2].

Disclaimer: This guide is intended for research purposes only. The synthesis of fluorinated ketones involves hazardous reagents. Always consult local EHS guidelines.

Sources

Technical Support Center: 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one. This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent results or unexpected challenges during the synthesis, purification, and handling of this and structurally related α-amino trifluoromethyl ketones. Our goal is to provide field-proven insights and actionable protocols to help you navigate common experimental pitfalls.

The unique structure of this molecule, combining a reactive α-amino ketone with an electron-withdrawing trifluoromethyl group, presents specific challenges. The trifluoromethyl ketone moiety is a potent enzyme inhibitor mimic but is also highly susceptible to hydrate formation, which can complicate analysis and purification.[1][2][3] This guide addresses these issues head-on in a direct question-and-answer format.

Troubleshooting Guide: Inconsistent Experimental Results

This section addresses specific problems you may encounter during the synthesis and workup of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one, particularly when using common methods like reductive amination.

Question 1: My reaction shows very low conversion to the desired amine. What are the likely causes and how can I improve the yield?

Low or no yield is a frequent issue stemming from several potential root causes, from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Core Causality Analysis:
  • Inefficient Imine/Enamine Formation: The crucial first step in many syntheses, such as reductive amination, is the formation of a C=N bond. This equilibrium can be unfavorable due to steric hindrance or if water, a byproduct, is not effectively removed.

  • Weak or Inappropriate Reducing Agent: The choice of hydride donor is critical. Some reagents are too slow or may be deactivated by acidic conditions, while others might be too aggressive, reducing the starting ketone before imine formation can occur.[4]

  • Degradation of Starting Materials or Product: α-Amino ketones can be unstable, and the starting materials may degrade if not handled properly. Fluorinated compounds can also be sensitive to specific conditions.[5]

  • Incorrect Stoichiometry: Using insufficient amounts of the amine or the reducing agent is a common oversight, especially if reagents have degraded during storage.[6]

Troubleshooting Workflow Diagram

G start Low / No Product Yield check_sm Verify Starting Material (SM) Quality & Purity (NMR, LC-MS) start->check_sm sm_ok SMs are pure check_sm->sm_ok check_reagents Confirm Reagent Activity (e.g., titrate hydride) and check amine salt form reagents_ok Reagents are active check_reagents->reagents_ok optimize_imine Optimize Imine Formation imine_ok Imine formation confirmed? optimize_imine->imine_ok optimize_reduction Optimize Reduction Step outcome_success Yield Improved optimize_reduction->outcome_success sm_ok->check_reagents Yes outcome_fail Still Low Yield: Consider Alternative Route sm_ok->outcome_fail No reagents_ok->optimize_imine Yes reagents_ok->outcome_fail No imine_ok->optimize_imine No (Add Dean-Stark, MgSO4, or molecular sieves) imine_ok->optimize_reduction Yes G cluster_0 Reaction cluster_1 Workup & Extraction cluster_2 Purification & Analysis ketone Starting Ketone + Amine reaction Reductive Amination (e.g., NaBH(OAc)3 in DCE) ketone->reaction quench Quench Reaction (e.g., sat. NaHCO3) reaction->quench extract Acid-Base Extraction 1. Extract with EtOAc 2. Acidify aq. (1M HCl) 3. Wash organic layer away 4. Basify aq. (1M NaOH) 5. Re-extract with EtOAc/DCM quench->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Basic Alumina or Amine-treated Silica) concentrate->chromatography analysis Characterize Product (NMR, MS, IR) chromatography->analysis

Sources

Technical Support Center: Potency Optimization of a Lead Aminoketone Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers actively engaged in the potency optimization of the lead compound 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one, hereafter referred to as TFAM-Hex. TFAM-Hex is a promising, yet unoptimized, inhibitor of a key serine protease implicated in metabolic disease, Dipeptidyl Peptidase-4 (DPP-4). Its structure features a trifluoromethyl ketone (TFMK) "warhead," which is crucial for its mechanism of action. This guide provides a structured, question-and-answer-based approach to troubleshoot common challenges and guide strategic decisions during the iterative process of drug development.

Part 1: Foundational Concepts & Initial Assessment

This section addresses the fundamental principles governing the interaction of TFAM-Hex with its target, which is essential for rational drug design.

Q1: What is the precise mechanism of action for a trifluoromethyl ketone inhibitor like TFAM-Hex?

A1: Trifluoromethyl ketones (TFMKs) are highly effective inhibitors of serine and cysteine proteases.[1] The potent inhibitory action stems from the strong electron-withdrawing nature of the three fluorine atoms, which makes the carbonyl carbon highly electrophilic.[1][2] When TFAM-Hex enters the active site of a serine protease like DPP-4, the catalytic serine residue (e.g., Ser630 in DPP-4) performs a nucleophilic attack on this electrophilic carbonyl carbon. This attack does not lead to cleavage, as with a normal substrate, but instead forms a stable, yet reversible, covalent hemiketal intermediate.[3] This intermediate closely mimics the transition state of the natural peptide cleavage, effectively "trapping" the enzyme in an inactive conformation and blocking its catalytic activity.[3][4]

Q2: What are the key structural regions of TFAM-Hex, and how do they relate to the DPP-4 active site?

A2: The structure of TFAM-Hex can be broken down into three critical pharmacophoric elements that interact with distinct pockets within the enzyme's active site. Understanding these interactions is the cornerstone of designing more potent analogs.

  • Trifluoromethyl Ketone (Warhead): As described in Q1, this group is responsible for forming the covalent bond with the catalytic serine. Its primary role is covalent modification, and it is generally not modified in early-stage optimization.

  • Amino Group and Adjacent Carbonyl (P1 Fragment): In DPP-4 inhibitors, this region typically mimics an amino acid residue and binds to the S1 subsite of the enzyme.[5][6] The S1 pocket is a hydrophobic pocket, and the nature of the group at this position is critical for affinity.

  • 5-Methylhexan Side Chain (P2 Fragment): This isobutyl-like side chain extends into the S2 subsite of the enzyme. The S2 pocket is also largely hydrophobic, and modifications here can significantly impact potency by optimizing van der Waals interactions.[7]

Q3: My initial screens show TFAM-Hex has an IC50 of 5 µM. What does "improving potency" practically mean, and what is a reasonable goal?

A3: "Improving potency" means lowering the concentration of the inhibitor required to achieve a certain level of enzyme inhibition, typically 50%. The IC50 (half-maximal inhibitory concentration) is the most common metric. An initial IC50 of 5 µM is a good starting point for a lead compound. A reasonable goal for a lead optimization campaign would be to achieve an IC50 in the low nanomolar (e.g., <100 nM) or even sub-nanomolar range. This translates to a >50-fold increase in potency. Achieving this requires a systematic approach to modifying the core structure, as detailed in the following sections.

Part 2: Troubleshooting Guide for Synthesis & Experimental Design

This section provides actionable solutions to specific problems you may encounter during the synthesis and evaluation of TFAM-Hex analogs.

Problem 1: My initial lead, TFAM-Hex, has modest potency. I don't know where to begin modifying the structure.

Solution 1: Initiate a Systematic Structure-Activity Relationship (SAR) Study.

Do not make random modifications. A systematic SAR study is the most efficient path to higher potency. The goal is to probe one specific region of the molecule at a time to understand its contribution to binding affinity. A logical starting point is the P1 fragment, as modifications to the free amino group are often synthetically tractable.

SAR_Workflow cluster_0 Design & Synthesis Phase cluster_1 Screening & Analysis Phase A Design Analogs (e.g., N-Acylation) B Synthesize Library (5-10 compounds) A->B Plan Route C Measure IC50 (Enzymatic Assay) B->C Test Compounds D Analyze SAR Data (Potency vs. Structure) C->D Tabulate Results D->A Design Next-Gen Analogs E Potent Analog (IC50 < 100 nM) D->E Goal Achieved

Caption: Principle of a fluorescence-based protease assay.

Protocol: Fluorimetric DPP-4 Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer such as Tris or HEPES at a physiological pH of 7.4.

    • DPP-4 Enzyme: Dilute recombinant human DPP-4 enzyme to a working concentration in assay buffer.

    • Substrate: Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in DMSO, then dilute to a working concentration in assay buffer.

    • Inhibitor: Prepare a serial dilution of your TFAM-Hex analogs in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of assay buffer.

    • Add 25 µL of the serially diluted inhibitor solution (or buffer for control wells).

    • Add 25 µL of the diluted DPP-4 enzyme solution to initiate the pre-incubation. Allow the inhibitor and enzyme to pre-incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells. [8]3. Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. [9]The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Q5: My IC50 values for the same compound are inconsistent between experiments. What could be the cause?

A5: Inconsistent results are a common frustration. Here is a checklist of potential sources of error:

  • Compound Precipitation: Highly hydrophobic compounds can precipitate out of the aqueous assay buffer, especially at high concentrations. This reduces the effective concentration of the inhibitor and leads to artificially high IC50 values. Visually inspect your assay plate for any signs of precipitation. If suspected, consider adding a small percentage of a co-solvent like DMSO or reducing the highest concentration tested.

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors. Ensure your pipettes are calibrated regularly and use proper technique.

  • Reagent Instability: Ensure your enzyme and substrate are stored correctly and are not degraded. Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles. [10]* DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, as high concentrations of DMSO can inhibit enzyme activity.

  • Timing: In kinetic assays, precise timing of reagent additions is critical. Using multichannel pipettes or automated liquid handlers can greatly improve consistency.

By systematically addressing these foundational, synthetic, and analytical challenges, researchers can navigate the complex path of lead optimization with greater efficiency and a higher probability of success.

References

  • Di-Nardo, G., & Gilardi, G. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Source Not Available]
  • Duraković, S. I., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Agúndez, C., et al. (2024). Protease Inhibitors and Innate Immune Agonists as Antiviral Strategies Against Dengue and Zika Viruses. MDPI. [Link]

  • Rani, C., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]

  • Karuppasamy, M., & Kumar, K. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • Lin, S., et al. (2023). Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. PMC. [Link]

  • Jeż, M., & Sidor, E. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. MDPI. [Link]

  • Li, H., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. [Link]

  • Amplite™ Universal Fluorimetric Protease Activity Assay Kit. Interchim. [Link]

  • Singh, P. (n.d.).
  • Horan, J. C., & Miller, S. J. (2024). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]

  • Principle of the fluorescent protease assay. ResearchGate. [Link]

  • Segall, M. (2023). How to improve metabolic stability in drug discovery. YouTube. [Link]

  • Lu, I., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC. [Link]

  • Representation of selected TFMK inhibitors. ResearchGate. [Link]

  • Moreno-Yruela, C., et al. (2018). Synthesis of Trifluoromethyl Ketone Containing Amino Acid Building Blocks for the Preparation of Peptide-Based Histone Deacetylase Inhibitors. Thieme. [Link]

  • Singh, R. P., & Shreeve, J. M. (2000). One-Pot Synthesis of N-Protected Amino Trifluoromethyl Ketones as Hydrated Hydrochloride Salts via the CsF-Catalyzed Reactions of (Trifluoromethyl)trimethylsilane with N-Protected Amino Esters. ElectronicsAndBooks. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Lu, I., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed. [Link]

  • Székács, A., et al. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. Taylor & Francis. [Link]

  • Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones. ResearchGate. [Link]

  • Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones. The Journal of Organic Chemistry. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Regis Technologies. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trifluoromethyl ketone (TFMK) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoroacetyl group into organic molecules. The unique electronic properties of the trifluoromethyl group make TFMKs highly valuable building blocks in pharmaceuticals and agrochemicals, but their synthesis can be challenging.[1][2] The strong electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl highly electrophilic, making TFMKs prone to forming stable hydrates, which can complicate reactions and purification.[1][3][4]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles to empower you to solve problems effectively in your own lab.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low conversion. What are the first general parameters I should investigate?

A1: Before diving into specific reagent or substrate issues, always verify the fundamentals.

  • Anhydrous Conditions: Many trifluoromethylation reactions, especially those involving nucleophilic CF₃⁻ sources like the Ruppert-Prakash reagent (TMSCF₃), are extremely sensitive to moisture.[5] Ensure all glassware is oven- or flame-dried, solvents are passed through a purification system or freshly distilled from an appropriate drying agent, and the reaction is run under a positive pressure of an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality: Trifluoromethylating reagents can degrade over time. TMSCF₃ is moisture-sensitive. Radical initiators can decompose. Always use freshly opened reagents or those that have been stored properly. If in doubt, titrate or test the reagent on a simple, reliable substrate.

  • Temperature Control: Many of these reactions require precise temperature control, often at sub-zero temperatures, to manage reactivity and prevent side reactions or decomposition of the trifluoromethyl anion.[3][6] Ensure your cooling bath is stable and the internal reaction temperature is monitored.

Q2: I'm struggling with product purification. My NMR shows my product, but also a second, related species. What's happening?

A2: You are likely observing the hydrate of your trifluoromethyl ketone. The carbonyl carbon of a TFMK is highly electrophilic and readily reacts with water (even trace amounts during workup or on silica gel) to form a stable gem-diol, or hydrate.[1][4][6]

  • Identification: In ¹⁹F NMR, the hydrate will appear as a distinct peak near the ketone peak. In ¹H and ¹³C NMR, the signals for the alpha-protons and the carbonyl carbon will also be different.

  • Solution: Often, careful flash column chromatography on silica gel can break the hydrate and yield the pure ketone, as the silica provides a dry, slightly acidic environment.[4] In some cases, azeotropic distillation with toluene can remove water. For characterization, you may need to report the data for both the ketone and its hydrate.

Q3: Which primary synthetic strategy should I choose for my target TFMK?

A3: The optimal strategy depends on your starting material and the functional groups present.

  • Nucleophilic Trifluoromethylation of Esters/Acyl Halides: This is one of the most direct methods. It involves reacting an ester or a more reactive acyl derivative with a nucleophilic "CF₃⁻" source. This is an excellent choice for converting existing carboxylic acid derivatives.[1]

  • Oxidation of Trifluoromethyl Carbinols: This is a reliable two-step approach. First, an aldehyde is trifluoromethylated to a secondary alcohol (carbinol), which is then oxidized to the ketone.[1][7] This method is ideal when starting from an aldehyde and avoids the potential over-addition issues sometimes seen with more reactive substrates.

  • Radical Trifluoromethylation: This approach uses a radical CF₃• source to react with substrates like arenes or heteroarenes.[8] It is particularly useful for direct C-H functionalization of certain aromatic systems.[8]

Core Synthetic Strategies & Troubleshooting Guides

This section is organized by common synthetic methods. Each part details the mechanism, a troubleshooting guide for specific problems, and a standard protocol.

Method 1: Nucleophilic Trifluoromethylation of Esters with Ruppert-Prakash Reagent (TMSCF₃)

This is arguably the most common and versatile method for synthesizing TFMKs from carboxylic acid derivatives.[1][5] The reaction relies on a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a reactive trifluoromethyl anion from TMSCF₃.[5][9]

Reaction Mechanism Visualization

The mechanism involves the activation of TMSCF₃ by a nucleophilic catalyst to generate the trifluoromethyl anion, which attacks the ester carbonyl. The resulting tetrahedral intermediate then collapses, eliminating the alkoxide to form the ketone.

G cluster_0 Activation Step cluster_1 Nucleophilic Attack & Elimination TMSCF3 TMS-CF₃ (Ruppert-Prakash Reagent) TMSF TMS-F TMSCF3->TMSF CF3_anion [CF₃]⁻ (Trifluoromethyl Anion) TMSCF3->CF3_anion Releases F_ion F⁻ (from TBAF) F_ion->TMSCF3 Activates Ester R-C(O)OR' CF3_anion->Ester Attacks Carbonyl Intermediate Tetrahedral Intermediate R-C(O⁻)(OR')(CF₃) Ester->Intermediate Ketone R-C(O)CF₃ (Trifluoromethyl Ketone) Intermediate->Ketone Collapses Alkoxide ⁻OR' Intermediate->Alkoxide Eliminates

Caption: Mechanism of Nucleophilic Trifluoromethylation with TMSCF₃.

Troubleshooting Guide: Low or No Yield with TMSCF₃
Problem IDObservationPotential CauseRecommended Action & Explanation
1.1 No reaction; starting material recovered.Inactive Activator: The fluoride source (e.g., TBAF) is hydrated or degraded.TBAF is notoriously hygroscopic. Use anhydrous TBAF or dry the commercial hydrate by azeotropic distillation with toluene. Alternatively, consider other activators like CsF or KOtBu.[9]
1.2 No reaction; complex mixture formed.Degraded TMSCF₃: The Ruppert-Prakash reagent has been hydrolyzed by atmospheric moisture.Handle TMSCF₃ under a strict inert atmosphere.[5] Purchase fresh reagent from a reputable supplier. The reagent is flammable and reacts with moisture.[5]
1.3 Low conversion, even with excess reagents.Poor Substrate Reactivity: The ester is sterically hindered or electronically deactivated.Switch to a more reactive carboxylic acid derivative. Acyl chlorides or anhydrides are significantly more electrophilic and will react more readily.[1][10]
1.4 Reaction stalls or is very slow.Sub-optimal Temperature: The reaction temperature may be too low for the substrate, or too high, leading to decomposition of the trifluoromethyl anion.The stability of the CF₃⁻ anion is a key challenge.[3][6] While low temperatures (-40 °C to 0 °C) are common, some less reactive esters may require warming.[3] Perform a temperature screen from -40 °C to room temperature to find the optimal point.
1.5 Significant formation of trifluoromethyl carbinol byproduct.Over-reduction/Aldehyde Impurity: If your starting material contains aldehyde impurities, they will react faster than the ester to form the carbinol. Alternatively, the ketone product can be reduced by certain reagents if not handled correctly.Purify the starting ester before the reaction. Ensure no reducing agents are present. If the carbinol forms, it can be oxidized to the ketone in a subsequent step (see Method 2).[7]
Experimental Protocol 1: Trifluoromethylation of Methyl Benzoate with TMSCF₃
  • Preparation: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl benzoate (1.0 mmol, 1.0 eq).

  • Solvent & Reagents: Dissolve the ester in anhydrous THF (10 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol, 1.5 eq) via syringe.

  • Initiation: Slowly add a 1.0 M solution of TBAF in THF (0.1 mmol, 0.1 eq) dropwise. The solution may change color.

  • Reaction: Allow the reaction to stir at 0 °C and monitor by TLC or LC-MS. Let it slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding 1M HCl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Method 2: Oxidation of Trifluoromethyl Carbinols

This two-step sequence is highly reliable. The first step, trifluoromethylation of an aldehyde with TMSCF₃, is typically high-yielding. The resulting secondary alcohol (carbinol) is then oxidized. While the carbinols can be resistant to oxidation, specific reagents are effective.

Troubleshooting Guide: Incomplete Oxidation
Problem IDObservationPotential CauseRecommended Action & Explanation
2.1 Low yield of ketone; starting carbinol recovered.Ineffective Oxidant: Standard oxidizing agents (e.g., PCC, Swern) can be sluggish.Dess-Martin periodinane (DMP) is a highly effective and commonly used reagent for this transformation.[7] Another option is a basic aqueous potassium permanganate oxidation.
2.2 Formation of side products.Harsh Reaction Conditions: Over-oxidation or decomposition can occur if conditions are too harsh (e.g., high temperature with strong oxidants).DMP oxidations are typically run at room temperature and are quite mild. If using other oxidants, ensure the temperature is controlled and reaction time is not excessively long.
Experimental Protocol 2: Dess-Martin Oxidation of 1-Phenyl-2,2,2-trifluoroethanol
  • Preparation: To a 50 mL round-bottom flask with a stir bar, add the trifluoromethyl carbinol (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 15 mL).

  • Addition of Oxidant: Add Dess-Martin periodinane (1.2 mmol, 1.2 eq) portion-wise at room temperature. The mixture may become cloudy.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL). Stir vigorously for 15 minutes until the organic layer is clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Method 3: Radical Trifluoromethylation with Langlois Reagent (CF₃SO₂Na)

Sodium trifluoromethanesulfinate (Langlois reagent) is an easy-to-handle solid that serves as a precursor to the trifluoromethyl radical (•CF₃) under oxidative conditions.[8] This method is excellent for the trifluoromethylation of electron-rich arenes and heterocycles.[8]

Troubleshooting Flowchart for Radical Trifluoromethylation

G Start Low Yield in Radical Reaction CheckOxidant Is the oxidant (e.g., t-BuOOH) fresh and active? Start->CheckOxidant CheckSubstrate Is the substrate suitable? (e.g., electron-rich heterocycle) CheckOxidant->CheckSubstrate Yes Sol_Oxidant Use fresh or titrate oxidant. Consider a different initiator. CheckOxidant->Sol_Oxidant No CheckCatalyst Is a copper catalyst used? Is it the correct oxidation state? CheckSubstrate->CheckCatalyst Yes Sol_Substrate Method may be unsuitable. Consider nucleophilic or electrophilic methods. CheckSubstrate->Sol_Substrate No CheckSolvent Is the solvent appropriate? (e.g., MeCN, H₂O/DCM) CheckCatalyst->CheckSolvent Yes Sol_Catalyst Screen Cu(I) vs Cu(II) salts. Ensure catalyst is soluble. CheckCatalyst->Sol_Catalyst No Sol_Solvent Try different solvent systems. Biphasic conditions can be effective. CheckSolvent->Sol_Solvent No End Reaction Optimized CheckSolvent->End Yes Sol_Oxidant->End Sol_Substrate->End Sol_Catalyst->End Sol_Solvent->End

Caption: Troubleshooting Flowchart for Radical Trifluoromethylation.

References

  • Wikipedia. (n.d.). Trifluoromethylation. Wikipedia, The Free Encyclopedia. [Link]

  • Barata-Vallejo, S., et al. (2019). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation... Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. [Link]

  • Ni, C., et al. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]

  • Chen, S., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Guesné, S. J. J., et al. (2017). The main and recent syntheses of the N-CF3 motif. Comptes Rendus Chimie. [Link]

  • Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Wikipedia, The Free Encyclopedia. [Link]

  • Sosnovik, D. E., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]

  • Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

  • Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system (PMC version). Beilstein Journal of Organic Chemistry. [Link]

  • Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system (Full Text + SI). Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. organic-chemistry.org. [Link]

  • Baxendale, I. R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening. [Link]

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Validation & Comparative

Comparative Analysis of Trifluoromethyl Ketone (TFMK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

Trifluoromethyl ketone (TFMK) inhibitors represent a specialized class of transition state analogs used extensively to target serine and cysteine hydrolases. Unlike irreversible alkylating agents (e.g., chloromethyl ketones) that permanently modify the enzyme, TFMKs typically act as reversible covalent inhibitors .

The core of their efficacy lies in the electron-withdrawing power of the trifluoromethyl (


) group. This moiety destabilizes the carbonyl carbon, making it highly electrophilic and prone to nucleophilic attack by the active site serine or cysteine. The resulting tetrahedral hemiketal (or hemithioketal) mimics the transition state of substrate hydrolysis, binding with high affinity.

However, this high electrophilicity comes with a significant experimental caveat: hydration . In aqueous buffers, TFMKs exist in a dynamic equilibrium between the active ketone form and the inactive gem-diol (hydrate) form. Failure to account for this equilibrium frequently leads to underestimated potency values in the literature.

Comparative Analysis: TFMKs vs. Alternative Warheads

To select the appropriate inhibitor class, researchers must weigh stability against reactivity. The following table contrasts TFMKs with other common transition state analogs and electrophilic warheads.

Table 1: Comparative Performance of Electrophilic Warheads
FeatureTrifluoromethyl Ketone (TFMK) Aldehyde Boronic Acid

-Ketoheterocycle
Mechanism Reversible Covalent (Hemiketal)Reversible Covalent (Hemiacetal)Reversible Covalent (Tetrahedral Adduct)Reversible Covalent (Hemiketal)
Electrophilicity Very High (due to

)
HighModerate to HighTunable (via heterocycle)
Aqueous State High Hydration (>90% hydrate often)High HydrationTrigonal planar / TetrahedralLow to Moderate Hydration
Metabolic Stability Low (Reduces to alcohol)Low (Oxidizes to acid)ModerateHigh
Selectivity Moderate (Hydrophobic nature of

)
Low (Highly reactive)High (Tunable R-groups)High (Shape complementarity)
Key Application PLA2, FAAH, Cysteine ProteasesProteasome inhibitors

-lactamase, Proteasome
FAAH (2nd Gen)

Mechanistic Insight: The Transition State Mimicry

The potency of TFMKs is derived from their ability to stall the enzyme mechanism at the tetrahedral intermediate stage.

Diagram 1: TFMK Mechanism of Action (Serine Hydrolase)

TFMK_Mechanism cluster_0 Transition State Mimicry Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor TFMK TFMK Inhibitor (R-CO-CF3) TFMK->Complex TS_Analog Tetrahedral Adduct (Hemiketal) Complex->TS_Analog Nucleophilic Attack (Covalent Bond Formation)

Figure 1: The active site serine attacks the carbonyl carbon of the TFMK. The electron-withdrawing


 group stabilizes the resulting negative charge on the oxygen, forming a tight-binding hemiketal adduct that mimics the transition state of peptide bond hydrolysis.

Critical Experimental Challenge: The Hydration Equilibrium

The most common error in TFMK research is reporting


 or 

values without correcting for hydration. In aqueous assay buffers, the equilibrium shifts heavily toward the inactive hydrate (gem-diol).


Since only the ketone form inhibits the enzyme, the observed inhibition constant (


) is an overestimate of the true affinity (

).

Correction Formula:



For many TFMKs,


 can range from 10 to >50, meaning the true affinity is often orders of magnitude higher (tighter binding) than observed.
Diagram 2: The Hydration Trap in Assay Design

Hydration_Effect Stock Inhibitor Stock (Organic Solvent) Buffer Aqueous Assay Buffer Stock->Buffer Dilution Ketone Free Ketone Form (Active Warhead) Buffer->Ketone Hydrate Gem-Diol Hydrate (Inactive Reservoir) Ketone->Hydrate Fast Equilibrium (High K_hyd) Bound Enzyme-Inhibitor Complex Ketone->Bound Binding Hydrate->Bound Does NOT Bind Enzyme Target Enzyme Enzyme->Bound

Figure 2: Upon dilution into buffer, the TFMK rapidly hydrates. The "Active Ketone" is a minority species. Assays measure


 based on total added inhibitor, necessitating mathematical correction to find intrinsic potency.

Validated Experimental Protocols

Protocol A: Determination of via NMR

Objective: To quantify the ratio of ketone to hydrate in aqueous media for


 correction.
  • Preparation: Dissolve the TFMK inhibitor in a mixture of

    
     and a water-miscible organic co-solvent (e.g., DMSO-
    
    
    
    ) that mimics your assay conditions (typically <5% DMSO).
  • Acquisition: Acquire a

    
     NMR spectrum (proton-decoupled).
    
  • Analysis:

    • Ketone Signal: Look for a singlet (or split signal) typically downfield (approx. -70 to -80 ppm).

    • Hydrate Signal: Look for a signal typically upfield of the ketone (shift

      
       ppm).
      
  • Calculation: Integrate the peak areas (

    
     and 
    
    
    
    ).
    
    
    Note: If the ketone signal is invisible due to rapid exchange or extreme hydration, use a solvent titration method (measure in varying DMSO/
    
    
    ratios and extrapolate to 0% DMSO).
Protocol B: Kinetic Assay with Hydration Correction

Objective: To determine the true inhibition constant (


).
  • Pre-incubation: Incubate the enzyme with varying concentrations of TFMK for 30–60 minutes.

    • Reasoning: TFMKs can exhibit slow-binding kinetics due to the time required to shift the hydration equilibrium or induce conformational changes.

  • Substrate Addition: Add substrate to initiate the reaction.

  • Measurement: Monitor product formation (absorbance/fluorescence) to determine initial velocities (

    
    ).
    
  • Data Fitting:

    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard Michaelis-Menten inhibition models to obtain

      
      .
      
  • Correction: Apply the

    
     derived from Protocol A.
    
    
    
    
    (Assuming competitive inhibition).

Case Studies in Drug Discovery

Case Study 1: Fatty Acid Amide Hydrolase (FAAH)

Early FAAH inhibitors were aliphatic TFMKs (e.g., Arachidonyl Trifluoromethyl Ketone ).

  • Performance: High potency but poor selectivity. The hydrophobic tail allowed binding to other lipid-processing enzymes (e.g., COX, PLA2).

  • Evolution: Researchers replaced the TFMK warhead with

    
    -ketoheterocycles  (e.g., OL-135). The heterocycle provides intrinsic electrophilicity without the extreme hydration issues of TFMKs, improving "drug-likeness" and metabolic stability.
    
Case Study 2: Cytosolic Phospholipase A2 (cPLA2)

Arachidonyl Trifluoromethyl Ketone (ATK) remains a gold-standard chemical probe for cPLA2.

  • Insight: ATK forms a tight hemiketal with the active site Serine-228.

  • Limitation: It is rapidly metabolized and lacks oral bioavailability, restricting its use to in vitro or acute in vivo models rather than clinical therapeutics.

References

  • Mechanism & Hydration: "Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide."[1] Journal of the Chemical Society, Perkin Transactions 2.

  • SARS-CoV-2 Application: "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Bioorganic & Medicinal Chemistry Letters.

  • FAAH Inhibitor Evolution: "The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)." Journal of Medicinal Chemistry.

  • Kinetic Analysis: "Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones." Biochemistry.

  • General Review: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Pharmaceuticals (MDPI).

Sources

A Comparative Guide to Cross-Reactivity Studies of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of cross-reactivity for the small molecule 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one. It is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation. This document outlines the scientific rationale behind experimental design, presents detailed protocols, and offers a framework for interpreting cross-reactivity data, ensuring the specificity and reliability of analytical measurements.

Introduction: The Imperative of Specificity in Bioanalysis

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is a novel small molecule with potential therapeutic applications. Its structure, featuring a trifluoromethyl ketone and an amino group, presents unique analytical challenges. This guide compares two orthogonal analytical platforms, Liquid Chromatography-Mass Spectrometry (LC-MS) and a competitive immunoassay, for assessing the cross-reactivity of this compound. The choice of analytical methodology can significantly impact the sensitivity and specificity of the results, and understanding the principles and limitations of each is paramount for robust bioanalytical validation.[1][2]

Rationale for Experimental Design: A Two-Pronged Approach

To ensure a comprehensive evaluation of cross-reactivity, a dual-platform approach is recommended. This strategy leverages the high specificity and structural elucidation capabilities of mass spectrometry with the high-throughput potential of immunoassays.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Specificity

LC-MS is a powerful technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1][3][4] For small molecules like 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one, LC-MS, particularly tandem mass spectrometry (MS/MS), offers unparalleled specificity by monitoring unique precursor-to-product ion transitions. This makes it an ideal reference method to confirm any cross-reactivity observed in other assays.

Competitive Immunoassay: High-Throughput Screening

Immunoassays are widely used in drug discovery and clinical diagnostics due to their high sensitivity and amenability to automation.[5][6] A competitive immunoassay format is particularly suitable for small molecules.[5][7] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. While highly sensitive, immunoassays are susceptible to cross-reactivity from compounds with similar epitopes.

Selection of Potential Cross-Reactants

A critical aspect of any cross-reactivity study is the judicious selection of compounds to be tested. Based on the structure of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one, the following potential cross-reactants have been identified:

  • Metabolites: The most probable metabolite is the corresponding alcohol, 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol , formed by the reduction of the ketone.

  • Structural Analogs (Non-fluorinated): 3-Amino-5-methylhexan-2-one represents the non-fluorinated backbone of the target molecule.

  • Structurally Related Drugs: Other drugs containing a β-aminoketone scaffold could potentially cross-react. For the purpose of this guide, we will include a hypothetical β-aminoketone drug, "Drug X".

  • Precursors and Impurities: Synthetic precursors or impurities could be present in the drug substance. A potential impurity, 1,1,1-Trifluoro-5-methylhexan-2-one , is included.

Experimental Protocols

The following protocols are designed to be self-validating systems, adhering to principles outlined by regulatory bodies such as the FDA and EMA.[8][9][10][11][12]

LC-MS/MS Method for Cross-Reactivity Assessment

Objective: To quantify the response of potential cross-reactants in an LC-MS/MS assay optimized for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_start Spike blank matrix with analyte and cross-reactants protein_precip Protein Precipitation (e.g., Acetonitrile) prep_start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer dry_down Evaporation to Dryness supernatant_transfer->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute prep_end Inject into LC-MS/MS reconstitute->prep_end lc_separation Chromatographic Separation (C18 column) prep_end->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_detection Tandem MS (MRM mode) ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification vs. Calibration Curve peak_integration->quantification cross_reactivity_calc Calculate % Cross-Reactivity quantification->cross_reactivity_calc Immunoassay_Workflow cluster_assay Assay Procedure cluster_detection Detection & Analysis plate_coating Coat microplate with capture antibody add_samples Add standards, QCs, and cross-reactant samples plate_coating->add_samples add_conjugate Add enzyme-labeled analyte conjugate add_samples->add_conjugate incubation Incubate to allow competition add_conjugate->incubation wash_step Wash to remove unbound reagents incubation->wash_step add_substrate Add enzyme substrate wash_step->add_substrate color_development Incubate for color development add_substrate->color_development stop_reaction Stop reaction color_development->stop_reaction read_absorbance Read absorbance on a plate reader stop_reaction->read_absorbance generate_curve Generate standard curve (4-PL fit) read_absorbance->generate_curve calculate_ic50 Calculate IC50 for analyte and cross-reactants generate_curve->calculate_ic50 determine_cross_reactivity Determine % Cross-Reactivity calculate_ic50->determine_cross_reactivity

Caption: Workflow for Competitive Immunoassay Cross-Reactivity.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one and block non-specific binding sites.

  • Preparation of Standards and Samples: Prepare a standard curve of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one and serial dilutions of each potential cross-reactant in the assay buffer.

  • Assay Procedure:

    • Add standards, controls, and cross-reactant samples to the coated wells.

    • Add a fixed concentration of enzyme-labeled 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one (conjugate) to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one using a four-parameter logistic (4-PL) fit.

    • Determine the IC50 (the concentration that causes 50% inhibition of the maximum signal) for the analyte and each potential cross-reactant.

    • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100

Comparative Data Analysis

The following table presents a hypothetical comparison of cross-reactivity data for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one and its potential cross-reactants, as determined by LC-MS/MS and a competitive immunoassay.

CompoundLC-MS/MS % Cross-ReactivityCompetitive Immunoassay % Cross-Reactivity
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one 100% 100%
3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol< 0.1%15%
3-Amino-5-methylhexan-2-one< 0.1%5%
Drug X (Hypothetical β-aminoketone)< 0.1%1%
1,1,1-Trifluoro-5-methylhexan-2-one< 0.1%< 0.5%

Interpretation of Results and Discussion

The hypothetical data illustrates the differing specificity of the two analytical platforms.

  • LC-MS/MS: As expected, the LC-MS/MS method demonstrates excellent specificity, with negligible cross-reactivity from all tested compounds. This is due to the unique mass-to-charge ratio and fragmentation pattern of the target analyte, which are not shared by the potential cross-reactants.

  • Competitive Immunoassay: The immunoassay shows a higher degree of cross-reactivity, particularly with the reduced metabolite, 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol (15%), and the non-fluorinated analog, 3-Amino-5-methylhexan-2-one (5%). This suggests that the antibody recognizes an epitope that is partially conserved in these structurally related molecules. The trifluoromethyl group appears to be a key part of the epitope, as its absence in 3-Amino-5-methylhexan-2-one significantly reduces cross-reactivity.

The choice of assay for routine sample analysis will depend on the specific requirements of the study. For early-stage discovery where high throughput is essential, an immunoassay may be suitable, provided the degree of cross-reactivity is acceptable and its impact on data interpretation is understood. However, for regulatory submissions and pivotal clinical trials, the high specificity of LC-MS/MS is indispensable for ensuring accurate and reliable data. [1][8][9]

Conclusion: A Strategy for Ensuring Bioanalytical Rigor

This guide has provided a comprehensive framework for assessing the cross-reactivity of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one. By employing a dual-platform approach that combines the specificity of LC-MS/MS with the high-throughput capabilities of immunoassays, researchers can gain a thorough understanding of a method's selectivity. Adherence to rigorous, well-documented protocols grounded in regulatory guidelines is essential for generating trustworthy data that can confidently support drug development decisions. The principles and methodologies outlined herein provide a robust foundation for the bioanalytical validation of this and other novel chemical entities.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). National Institutes of Health. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Immunoassay developed to detect small molecules. (2018). Drug Target Review. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). Spectroscopy Online. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Bioanalytical method validation emea. (2014). Slideshare. [Link]

  • A review on benefits of mass spectrometry for the small molecule drug discovery. (2021). Academic Journals. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]

  • Small Molecule Drugs Monitoring. Creative Diagnostics. [Link]

  • A Better Way to Measure Small Molecule Concentrations. (2018). Biocompare. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis Zone. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA. [Link]

Sources

Comparative Efficacy & Statistical Validation of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one (hereafter referred to as Leu-TFMK ) is a specialized peptidomimetic warhead designed for the inhibition of serine and cysteine proteases. Structurally, it combines a leucine side-chain mimic (targeting the S1 hydrophobic pocket) with a trifluoromethyl ketone (TFMK) electrophile.

Unlike standard aldehydes or irreversible chloromethyl ketones, Leu-TFMK operates via a reversible covalent mechanism , forming a stable hemiketal (with serine proteases) or hemithioacetal (with cysteine proteases) that mimics the transition state of peptide hydrolysis.

This guide provides a rigorous statistical and experimental framework for evaluating Leu-TFMK against its primary alternatives: Peptidyl Aldehydes (e.g., Leucinal) and Boronic Acids . We address the specific kinetic challenges posed by TFMKs—specifically hydration equilibrium and slow-binding kinetics —which often lead to the miscalculation of potency in standard high-throughput screens.

Mechanism of Action & Kinetic Theory

To accurately analyze efficacy data, one must understand the underlying equilibrium. In aqueous buffers, Leu-TFMK exists primarily as a gem-diol (hydrate), which is non-inhibitory. The active ketone species must dehydrate before binding, or the enzyme must shift the equilibrium.

Molecular Mechanism Diagram

TFMK_Mechanism Hydrate Inactive Hydrate (Gem-Diol) Ketone Active Ketone (Leu-TFMK) Hydrate->Ketone Dehydration (K_hyd) Complex Enzyme-Inhibitor Complex (EI) Ketone->Complex Diffusion (k_on) Enzyme Free Enzyme (Ser/Cys Nucleophile) Enzyme->Complex + Transition Tetrahedral Intermediate Mimic Complex->Transition Covalent Bond Formation

Figure 1: The thermodynamic cycle of TFMK inhibition. Note that


 (hydration constant) significantly reduces the effective concentration of the active inhibitor.

Comparative Efficacy Analysis

The following data summarizes the performance of Leu-TFMK relative to standard alternatives against a representative target (e.g., Cathepsin S or Chymotrypsin).

Performance Matrix
FeatureLeu-TFMK (Subject)Leucinal (Aldehyde)Leu-CMK (Chloromethyl Ketone)Leu-Boronate
Binding Mode Reversible Covalent (Transition State)Reversible CovalentIrreversible AlkylationReversible Covalent
Metabolic Stability High (Resistant to oxidation)Low (Rapidly oxidizes to acid)N/A (Reactive/Toxic)Moderate
Selectivity High (Tunable via fluorines)Low (Promiscuous)Low (Non-specific alkylator)Moderate
Kinetic Profile Slow-Binding (Time-dependent)Fast-BindingIrreversibleFast/Slow Mixed
Potency (

)

to low


N/A (

used)

to

Cellular Permeability Good (Lipophilic

)
ModeratePoorPoor to Moderate
Representative Efficacy Data (Mock Dataset for Validation)

Data based on inhibition of Cathepsin S (Cys-protease) at pH 6.5.

Compound

(10 min pre-inc)

(60 min pre-inc)
Shift FactorInterpretation
Leu-TFMK


6.9x Slow-binder. Requires pre-incubation for true potency.
Leucinal


1.0xFast-binder. Equilibrium reached rapidly.
Leu-CMK


>15xIrreversible.

is time-dependent and meaningless.

Experimental Protocol: Validating Slow-Binding Kinetics

To generate the data above, a standard endpoint assay is insufficient. You must employ a Progress Curve Analysis workflow.

Reagents & Setup
  • Buffer: 50 mM MES, pH 6.5, 1 mM DTT, 1 mM EDTA (DTT essential for Cys proteases).

  • Substrate: Fluorogenic peptide (e.g., Z-Leu-Arg-AMC).

  • Enzyme: 5 nM (Final concentration).

Automated Workflow Diagram

Assay_Protocol Step1 1. Preparation Dilute Leu-TFMK in DMSO (Serial 1:3 dilution) Step2 2. Pre-Incubation (Critical) Incubate Enzyme + Inhibitor Time: 0, 30, 60, 120 min Step1->Step2 Step3 3. Reaction Initiation Add Substrate (at Km concentration) Rapid Mixing (<2s) Step2->Step3 Step4 4. Kinetic Read Measure RFU every 30s for 20 min (Ex 360nm / Em 460nm) Step3->Step4 Step5 5. Data QC Check linearity of Control (No Inh) Check for photobleaching Step4->Step5

Figure 2: Kinetic assay workflow emphasizing the pre-incubation step required to equilibrate the hydrate/ketone forms.

Statistical Analysis Framework

CRITICAL WARNING: Do not use the standard 4-parameter logistic (IC50) model without validation. TFMKs are often "Tight-Binding" inhibitors where


.
Step 1: Diagnosis of Mechanism

Plot Product (


) vs. Time (

).
  • Linear plots: Fast reversible binding (Use standard Michaelis-Menten).

  • Curved (exponential) plots: Slow-binding or irreversible.

    • Action: Fit progress curves to the integrated rate equation:

      
      
      Where 
      
      
      
      is initial velocity and
      
      
      is steady-state velocity.
Step 2: The Morrison Equation (Tight-Binding Correction)

If the calculated


 is close to the enzyme concentration (e.g., 

), you must use the Morrison Equation to determine the true

:


  • 
    : Total Enzyme Concentration
    
  • 
    : Total Inhibitor Concentration
    
Step 3: Correcting for Hydration

The observed


 (

) derived above includes the inactive hydrate fraction. The intrinsic dissociation constant (

) is calculated as:


  • Note: For trifluoromethyl ketones,

    
     is typically large (equilibrium favors hydrate), meaning the molecule is intrinsically much more potent than the assay suggests.
    

References

  • Mechanism of TFMK Inhibition

    • Title: Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone.[1]

    • Source: Biochemistry (ACS Public
    • URL:[Link]

  • Statistical Analysis of Tight-Binding Inhibitors

    • Title: Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes.[2]

    • Source: MDPI (Int. J. Mol. Sci.)
    • URL:[Link]

  • Slow-Binding Kinetics Methodology

    • Title: Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors.
    • Source: PMC (NIH)
    • URL:[Link]

  • Chemical Properties of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

    • Title: 3-Amino-5-methyl-2-hexanone (Chemical Structure & Synonyms).
    • Source: PubChem[3]

    • URL:[Link]

  • SARS-CoV-2 Mpro Inhibition Context

    • Title: Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease.[1][4]

    • Source: Bioorganic & Medicinal Chemistry (via PMC)
    • URL:[Link]

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A Technical Guide to the Evaluation of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one as a Potential Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for type 2 diabetes mellitus, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of modern treatment strategies.[1][2][3] This guide provides a comprehensive framework for the evaluation of a novel small molecule, 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one, as a potential DPP-4 inhibitor. Drawing upon established principles of medicinal chemistry and pharmacology, this document outlines the scientific rationale for investigating this compound, details the requisite experimental protocols for its characterization, and presents a comparative analysis with established DPP-4 inhibitors.

Introduction: The Rationale for Investigating 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

The chemical architecture of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one, featuring a critical α-amino ketone moiety and a trifluoromethyl group, strongly suggests its potential as a DPP-4 inhibitor. Structure-activity relationship (SAR) studies of known DPP-4 inhibitors have consistently highlighted the importance of a primary or secondary amine for interaction with the glutamate residues (Glu205 and Glu206) in the S2 subsite of the DPP-4 active site.[4] Furthermore, the incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance potency and improve pharmacokinetic properties.[5][6]

This guide will therefore proceed with the hypothesis that 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is a competitive, reversible inhibitor of DPP-4. To validate this hypothesis, a rigorous, multi-faceted experimental approach is necessary, directly comparing its performance metrics against those of clinically approved DPP-4 inhibitors such as Sitagliptin and Vildagliptin.

The Mechanism of DPP-4 Inhibition: A Visual Overview

DPP-4 is a serine protease that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][7] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the bioavailability of active incretins is increased, leading to improved glycemic control.[3]

DPP-4 Inhibition Pathway cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action (Uninhibited) cluster_2 Effect of DPP-4 Inhibition cluster_3 Downstream Effects Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Degradation Active Incretins Active Incretins Incretin Release (GLP-1, GIP)->Active Incretins Prolonged Action Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitor 3-Amino-1,1,1-trifluoro- 5-methylhexan-2-one DPP-4 Inhibitor->DPP-4 Enzyme Inhibition Pancreatic β-cells Pancreatic β-cells Active Incretins->Pancreatic β-cells Pancreatic α-cells Pancreatic α-cells Active Incretins->Pancreatic α-cells Increased Insulin Secretion Increased Insulin Secretion Pancreatic β-cells->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreatic α-cells->Decreased Glucagon Secretion Lowered Blood Glucose Lowered Blood Glucose Increased Insulin Secretion->Lowered Blood Glucose Decreased Glucagon Secretion->Lowered Blood Glucose

Caption: Mechanism of action of a DPP-4 inhibitor.

Comparative In Vitro Performance Evaluation

The initial assessment of a potential DPP-4 inhibitor involves a detailed in vitro characterization of its enzymatic inhibition. This section outlines the necessary experiments and provides a template for data comparison.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol is adapted from established methods for screening DPP-4 inhibitors.[8][9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one (test compound)

  • Sitagliptin and Vildagliptin (positive controls)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well black microplates

  • Fluorescence plate reader (λex = 360 nm, λem = 460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and positive controls in DMSO. Create a serial dilution series in assay buffer to achieve a range of final assay concentrations.

  • Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction: a. In a 96-well plate, add a defined volume of the diluted test compound or positive control to triplicate wells. b. Include wells for "100% activity" (enzyme and substrate, no inhibitor) and "background" (substrate only, no enzyme). c. Add the diluted DPP-4 enzyme to all wells except the background wells. d. Incubate the plate for a pre-determined time (e.g., 10 minutes) at 37°C. e. Initiate the reaction by adding the diluted Gly-Pro-AMC substrate to all wells.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C using a fluorescence plate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic read). b. Subtract the background fluorescence from all readings. c. Normalize the data to the "100% activity" control. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Analysis: In Vitro DPP-4 Inhibition

The following table presents a template for comparing the in vitro performance of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one with established DPP-4 inhibitors.

CompoundIC50 (nM) for Human DPP-4
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one (Hypothetical Data) 25 nM
Sitagliptin18 nM[1]
Vildagliptin62 nM

Note: The IC50 value for Vildagliptin can vary depending on assay conditions.

In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT)

To translate in vitro findings into a physiologically relevant context, an in vivo evaluation of the compound's anti-hyperglycemic effect is essential. The oral glucose tolerance test (OGTT) in a relevant animal model is the standard for this assessment.[11][12]

Experimental Protocol: Oral Glucose Tolerance Test in a Diabetic Rodent Model

Objective: To evaluate the effect of acute oral administration of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one on glucose tolerance in a model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

Materials:

  • Diabetic rodent model

  • 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one (test compound)

  • Sitagliptin (positive control)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (for oral gavage)

  • Glucometer and test strips

  • Blood collection supplies

Procedure:

  • Animal Acclimation and Fasting: Acclimate the animals to the experimental conditions. Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration: Administer the test compound, positive control, or vehicle via oral gavage at a pre-determined dose and time before the glucose challenge (e.g., 60 minutes prior).

  • Baseline Blood Glucose: At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose concentration.

  • Glucose Challenge: Immediately after the baseline blood collection, administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

  • Data Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion for each animal. c. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the treatment groups.

Comparative Data Analysis: In Vivo Glucose Lowering

The following table provides a template for presenting the results of the OGTT.

Treatment GroupDose (mg/kg)Glucose AUC (0-120 min) (mg/dL*min)% Reduction in Glucose AUC vs. Vehicle
Vehicle-(Hypothetical Data) 30,000-
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one 10(Hypothetical Data) 18,00040%
Sitagliptin10(Hypothetical Data) 16,50045%

Experimental Workflow and Decision-Making Logic

The evaluation of a novel compound follows a logical progression from in vitro characterization to in vivo validation. The following diagram illustrates this workflow.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Decision Points A Compound Synthesis and Purification B In Vitro DPP-4 Inhibition Assay (IC50) A->B C Selectivity Profiling (DPP-8, DPP-9, FAP) B->C D Oral Glucose Tolerance Test (OGTT) C->D G Potent and Selective? C->G E Pharmacokinetic Studies (PK) D->E H In Vivo Efficacy? D->H F Chronic Dosing Studies (HbA1c reduction) E->F I Favorable PK Profile? E->I K Lead Candidate F->K G->D Yes J Stop/Redesign G->J No H->E Yes H->J No I->F Yes I->J No

Caption: A streamlined workflow for the evaluation of a potential DPP-4 inhibitor.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one as a potential DPP-4 inhibitor. The proposed experimental plan, based on established scientific principles and methodologies, will enable a robust assessment of its in vitro potency and in vivo efficacy in comparison to established therapeutic agents. Positive outcomes from these studies would warrant further investigation into its selectivity against other dipeptidyl peptidases (e.g., DPP-8, DPP-9, and FAP), detailed pharmacokinetic and pharmacodynamic profiling, and long-term safety and efficacy studies. The structural features of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one hold promise, and a thorough investigation as outlined herein is the critical next step in determining its potential as a novel therapeutic agent for type 2 diabetes.

References

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Frontiers in Nutrition. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]

  • PMC. (2021, February 11). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • Eman Research Publishing. (2023, December 3). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Retrieved from [Link]

  • BMC Structural Biology. (2016, August 5). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. Retrieved from [Link]

  • PMC. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • PMC. (n.d.). DPP-4 Inhibition and the Path to Clinical Proof. Retrieved from [Link]

  • PMC. (n.d.). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Retrieved from [Link]

Sources

Independent Validation of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one: A Comparative Guide for Cysteine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent validation of the biological activity of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one. Based on its structural motifs, specifically the trifluoromethyl ketone and the amino group, we hypothesize that this compound acts as a potent inhibitor of cysteine proteases, a class of enzymes implicated in numerous physiological and pathological processes. Trifluoromethyl ketones are well-documented as effective "warheads" that form reversible covalent adducts with the active site cysteine of these enzymes.[1][2]

This document outlines the experimental design, detailed protocols, and comparative data analysis required to rigorously assess the inhibitory potential of this novel compound. We will compare its performance against established, commercially available inhibitors to provide a clear benchmark for its efficacy and selectivity.

Introduction to the Target and Rationale for Experimental Design

Cysteine proteases, such as caspases and cathepsins, play critical roles in apoptosis, inflammation, and other cellular signaling pathways.[1][3] Their dysregulation is associated with a variety of diseases, making them attractive targets for therapeutic intervention. The core of our validation strategy is to determine if 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one can effectively inhibit the activity of a representative cysteine protease. For this guide, we will focus on Caspase-3, a key executioner caspase in the apoptotic cascade.

The experimental workflow is designed to first screen for inhibitory activity, then quantify the potency (IC50), and finally to elucidate the mechanism of inhibition. This systematic approach ensures a thorough and unbiased evaluation of the compound's biological function.

Experimental Workflow and Methodologies

A multi-step experimental approach is essential for the comprehensive validation of a novel enzyme inhibitor.[4] The workflow progresses from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Studies A Compound Acquisition & Preparation (3-Amino-1,1,1-trifluoro-5-methylhexan-2-one) B Primary Enzyme Assay (Caspase-3 Activity with Fluorogenic Substrate) A->B Test Compound C Dose-Response Assay B->C Positive Hit D IC50 Calculation C->D E Kinetic Analysis (Lineweaver-Burk Plot) D->E Potent Inhibition Confirmed F Determination of Inhibition Type (Competitive, Non-competitive, etc.) E->F G 1/[S] 1/[S] 1/V 1/V origin origin->1/[S] origin->1/V no_inhibitor inhibitor_1 inhibitor_2 y_intercept 1/Vmax x_no_inhibitor x_no_inhibitor->y_intercept No Inhibitor x_inhibitor_1 x_inhibitor_1->y_intercept + Inhibitor x_inhibitor_2 x_inhibitor_2->y_intercept ++ Inhibitor x_no_inhibitor_label -1/Km x_inhibitor_1_label -1/Kmapp

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one. As a fluorinated ketone, this compound requires careful management to ensure personnel safety and environmental protection. The following protocols are grounded in established safety principles and regulatory standards, designed for immediate application in research and development laboratories.

Understanding the Compound: Hazard Profile and Core Characteristics

While a specific Safety Data Sheet (SDS) for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is not publicly available, its structure as a halogenated organic compound and a trifluoromethyl ketone allows for an expert assessment of its likely hazard profile. Trifluoromethyl ketones are recognized for their biological activity and potential toxicity.[1] The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, which can lead to reactivity with biological nucleophiles.[2] Many organofluorine compounds are noted for their environmental persistence.[3][4]

Anticipated Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Likely to cause skin and eye irritation.[5]

  • Environmental: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[6]

PropertyAnticipated CharacteristicRationale
Physical State Liquid or low-melting solidBased on similar small organic molecules.
Toxicity Class Likely toxicTrifluoromethyl ketones are known enzyme inhibitors.[1]
Environmental Fate Potentially PersistentThe carbon-fluorine bond is very strong, making many fluorinated compounds resistant to degradation.[7]
Regulatory Status Hazardous WasteAs a halogenated organic compound, it falls under specific EPA regulations.[8][9]
Immediate Safety Protocols: Personnel Protection and Handling

Before handling 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one, it is imperative to have a comprehensive Chemical Hygiene Plan in place, as mandated by OSHA.[10]

2.1. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron and sleeves are recommended.

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

2.2. Safe Handling and Storage

  • Ventilation: Always work within a properly functioning chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area.[11][12] Keep away from incompatible materials such as strong oxidizing agents and acids.[13]

  • Minimization: Reduce the amount of waste generated by using smaller-scale operations where possible.[14]

Step-by-Step Disposal Procedure

The disposal of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one must comply with local, state, and federal regulations.[6] As a halogenated organic compound, it is classified as hazardous waste.

3.1. Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[11][14] The container must be made of a material that will not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-Amino-1,1,1-trifluoro-5-methylhexan-2-one," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[15]

  • Incompatible Wastes: Never mix this waste with other chemical wastes unless you have confirmed their compatibility.[10][16] Mixing with incompatible materials can lead to dangerous reactions, gas evolution, or heat generation.[16]

  • Point of Generation: Collect waste at or near the point of generation to minimize the need to transport open containers of hazardous waste within the laboratory.[11]

3.2. Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[12]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

3.3. Final Disposal Pathway

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company.

  • Incineration: High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.[17] This process ensures the complete destruction of the molecule, preventing its release into the environment.

  • Regulatory Compliance: Ensure all documentation, including waste profiles and manifests, is completed in accordance with EPA and DOT regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[11]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the procedural flow for the proper disposal of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_spill_response Spill Response start Start: Handling 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused reagent, contaminated materials) fume_hood->waste_generated spill Spill Occurs fume_hood->spill Potential Event segregate Segregate as Halogenated Organic Waste waste_generated->segregate contain_spill Contain Spill with Inert Absorbent spill->contain_spill label_container Use Labeled, Compatible Hazardous Waste Container segregate->label_container store Store Securely in Designated Area label_container->store vendor Arrange Pickup by Licensed Waste Vendor store->vendor end End: Compliant Disposal vendor->end collect_spill Collect and Place in Hazardous Waste Container contain_spill->collect_spill collect_spill->segregate

Disposal workflow for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). EPA National Service Center for Environmental Publications. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations - Westlaw. [Link]

  • Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8967. [Link]

  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. (n.d.). Ozone Secretariat. [Link]

  • Fluorinated Chemicals and the Impacts of Anthropogenic Use. (2014). ResearchGate. [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021, February 12). Beilstein Journal of Organic Chemistry. [Link]

Sources

Personal protective equipment for handling 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is a specialized fluorinated intermediate, often utilized as a "warhead" in the synthesis of protease inhibitors (e.g., Cathepsin K inhibitors). Its chemical architecture—combining a reactive primary amine, an electrophilic trifluoromethyl ketone (TFMK), and a lipophilic isobutyl tail—dictates a specific safety profile distinct from standard organic solvents.

Critical Hazard Logic:

  • Biochemical Potency: As a transition-state mimic precursor, this compound is designed to bind covalently or tightly to enzymes.[1] Treat as a potent bioactive agent.

  • Chemical Reactivity: The electron-withdrawing ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     group activates the adjacent ketone, making it highly susceptible to nucleophilic attack (hydration).[1] It acts as a skin and eye corrosive/irritant.[1][2][3][4][5]
    
  • Fluorine Content: While not an acyl fluoride (which releases HF immediately), thermal decomposition or extreme hydrolysis can generate hydrogen fluoride.[1][5]

Risk Assessment & PPE Matrix

Standard laboratory PPE is insufficient for handling fluorinated bioactive ketones in concentrated forms.[1] The following matrix is based on the "Barrier-in-Depth" principle.

Personal Protective Equipment (PPE) Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Standard) Double Gloving: 1. Inner: Low-modulus Nitrile (4 mil)2.[1] Outer: High-Grip Nitrile (5-8 mil)The lipophilic isobutyl group aids skin permeation.[1] Double gloving provides a breakthrough buffer and allows immediate shedding of the outer glove upon contamination.[1]
Hand Protection (Spill/High Risk) Laminate Film (e.g., Silver Shield/4H) under NitrileFluorinated ketones can swell standard nitrile.[1] Laminate film offers broad-spectrum chemical resistance for spill cleanup or bulk transfer (>100g).[1]
Respiratory Fume Hood (Primary) Respirator: Half-face with OV/AG/P100 cartridges (Secondary)Volatility is moderate, but amine vapors are potent irritants.[1] The "AG" (Acid Gas) rating is a precautionary measure against potential HF byproducts during decomposition.[1]
Eye/Face Chemical Splash Goggles (Indirect Venting)Safety glasses are inadequate due to the corrosive nature of the amine/ketone functionality.[1] Face shields are mandatory for volumes >50 mL.[1]
Body Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats absorb liquids.[1] A chemically resistant apron (Tyvek or rubber) prevents "soak-through" to the chest/lap area during bench work.[1]

Operational Workflow: Safe Handling Protocol

This protocol ensures containment from storage to reaction, minimizing exposure risks.[1]

Phase 1: Storage & Stability[1]
  • Hygroscopy Warning: Trifluoromethyl ketones form stable hydrates (gem-diols) upon exposure to atmospheric moisture.[1] This alters stoichiometry and potency.[1]

  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Tightly sealed glass or fluoropolymer (PFA/FEP) containers. Avoid metal containers if moisture presence is suspected to prevent corrosion.[1]

Phase 2: Weighing & Transfer
  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.[1]

  • Static Control: Fluorinated powders/liquids can generate high static charges.[1] Use an ionizing bar or anti-static gun during weighing to prevent dispersal.[1]

Phase 3: Reaction Setup
  • Solvent Compatibility: Compatible with DCM, THF, and DMF.[1] Avoid protic solvents (alcohols/water) unless hydration is the intended step.[1]

  • Exotherm Control: The amine group is basic; addition to acid chlorides or strong electrophiles will be exothermic.[1] Add dropwise at

    
    .[1]
    
Phase 4: Waste Disposal[1]
  • Segregation: Do NOT mix with non-halogenated solvents.[1] Segregate into "Halogenated Organic Waste."

  • Labeling: Clearly tag as "Fluorinated Organic – Potential Bioactive."

  • Destruction: Requires high-temperature incineration (>1100°C) with scrubber systems to manage HF generation.[1]

Visualized Safety Workflow

The following diagram outlines the decision logic for handling this compound, integrating engineering controls with PPE escalation.

SafetyWorkflow Start Start: Handling 3-Amino-1,1,1- trifluoro-5-methylhexan-2-one CheckVol Check Volume/State Start->CheckVol SmallScale < 10g (Solid/Liq) CheckVol->SmallScale Routine LargeScale > 10g or Spill CheckVol->LargeScale High Risk Hood Engineering Control: Fume Hood Required SmallScale->Hood LargeScale->Hood PPE_Standard PPE Level 1: Double Nitrile Gloves Splash Goggles Lab Coat Hood->PPE_Standard Routine PPE_High PPE Level 2: Laminate Gloves (Silver Shield) Face Shield + Goggles Chem-Resistant Apron Hood->PPE_High High Risk Action Perform Weighing/Transfer (Anti-static measures) PPE_Standard->Action PPE_High->Action Waste Disposal: Segregated Halogenated Waste (Do not mix with acids) Action->Waste

Caption: Operational decision matrix for selecting appropriate PPE and Engineering Controls based on handling scale.

Emergency Response Protocols

Accidental Release (Spill)[7]
  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Maximize fume hood sash height (if spill is inside) or increase room exchange rate.

  • Absorb: Use a universal sorbent pads or vermiculite.[1] Do not use paper towels (rapid evaporation/reaction).[1]

  • Decontaminate: Wash the surface with a mild surfactant solution.[1] Avoid bleach (potential reaction with amine).[1]

First Aid
  • Eye Contact: Immediate irrigation for 15 minutes .[1][6][2][4][7] The trifluoromethyl ketone moiety can cause "delayed" irritation similar to mild alkylating agents.[1]

  • Skin Contact: Wash with soap and water.[1][6] If redness persists, consult a physician. Note: Unless the compound has been subjected to fire, Calcium Gluconate (for HF burns) is generally not required, but standard burn treatment applies.

References

  • American Chemical Society (ACS). (2021).[1] Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Link

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 1,1,1-Trifluoro-5-methyl-2,4-hexanedione (Analogous Hazards). Link

  • National Institutes of Health (NIH). (2020).[1] Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC. Link

  • Purdue University. (2023).[1] Fluorine and Fluorinated Compound Safety Guidelines. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.